Thevinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(1R,2S,6R,14R,15R,16S)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-13(25)15-12-21-7-8-23(15,27-4)20-22(21)9-10-24(2)17(21)11-14-5-6-16(26-3)19(28-20)18(14)22/h5-8,15,17,20H,9-12H2,1-4H3/t15-,17-,20-,21-,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSADVAMZWFCMP-LLGZQOTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934781 | |
| Record name | 1-[(5alpha,7alpha)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15358-22-2 | |
| Record name | 1-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15358-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thevinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015358222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(5alpha,7alpha)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(5α,7α)-4,5-epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THEVINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7ZY5RF8LJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Thevinone from Thebaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of thevinone from thebaine, a critical transformation in the production of various opioid analgesics and antagonists. The synthesis primarily involves a Diels-Alder reaction, a powerful tool in organic chemistry for the formation of cyclic compounds.
Core Synthesis Pathway: Diels-Alder Cycloaddition
The conversion of thebaine to this compound is achieved through a [4+2] cycloaddition reaction, where thebaine acts as the diene and methyl vinyl ketone serves as the dienophile. This reaction is highly stereoselective, predominantly yielding the endo adduct, this compound (7α-acetyl-6,14-endo-etheno-6,7,8,14-tetrahydrothebaine). A minor by-product, the 7β-isomer known as β-thevinone, is also formed in small quantities. The reaction proceeds by heating thebaine in the presence of an excess of methyl vinyl ketone.
The general chemical transformation is as follows:
Thebaine + Methyl Vinyl Ketone → this compound
Experimental Protocols
While various modifications exist, a general experimental protocol for the synthesis of this compound from thebaine is outlined below. This protocol is a composite of methodologies reported in the scientific literature and should be adapted and optimized based on specific laboratory conditions and desired scale.
Materials:
-
Thebaine
-
Methyl vinyl ketone
-
Toluene (or neat reaction)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thebaine in a suitable solvent such as toluene. Alternatively, the reaction can be performed neat (without a solvent).
-
Addition of Dienophile: Add a molar excess of methyl vinyl ketone to the reaction mixture. The excess of the dienophile helps to drive the reaction to completion.
-
Reaction Conditions: Heat the mixture to reflux (or to approximately 100°C for a neat reaction) and maintain this temperature for a specified period, typically ranging from one to several hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by column chromatography on silica gel.[2][3][4][5][6] A gradient of solvents, such as hexane and ethyl acetate, is commonly used to elute the desired product. This compound, being the major product, will be the main component of the collected fractions. The fractions are analyzed by TLC, and those containing the pure product are combined.
-
Isolation and Characterization: The solvent from the combined pure fractions is evaporated to yield this compound as a solid. The final product should be characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.
Data Presentation
The yield of this compound is influenced by factors such as the molar ratio of reactants, reaction temperature, and reaction time. The following table summarizes representative quantitative data from the literature.
| Reactant Ratio (Thebaine:MVK) | Solvent | Temperature | Time (h) | This compound Yield (%) | β-Thevinone Yield (%) | Reference |
| 1:11.5 | Neat | Reflux | 1 | 93 | 0.5 | [1] |
| Not specified | Toluene | Reflux | 6 | 90 (7α-propionyl analog) | 1.5 (7β-propionyl analog) | [1] |
Mandatory Visualizations
Synthesis Pathway Diagram
The following diagram illustrates the Diels-Alder reaction for the synthesis of this compound from thebaine.
References
Introduction: A Pivotal Intermediate in Opioid Chemistry
An In-depth Technical Guide to the Discovery, History, and Development of Thevinone
This compound, a semi-synthetic morphinan derivative, holds a significant place in the history of medicinal chemistry. While not a clinical therapeutic agent itself, it serves as a crucial intermediate in the synthesis of some of the most potent and pharmacologically complex opioid ligands known.[1][2] The story of this compound is intrinsically linked to the broader history of opioid research, which began with the isolation of morphine from the opium poppy (Papaver somniferum) by Friedrich Wilhelm Adam Sertürner in 1804. For over a century, chemists worked to understand the intricate structures of opium alkaloids. A breakthrough occurred in 1925 with the correct structural elucidation of thebaine, a minor but structurally intriguing alkaloid present in opium.
The discovery of the Diels-Alder reaction provided chemists with a powerful tool for forming six-membered rings. Researchers soon applied this cycloaddition to thebaine, which possesses a conjugated diene system, making it an ideal substrate. The reaction of thebaine with an electron-deficient dienophile, methyl vinyl ketone, yielded the compound now known as this compound. This pivotal discovery opened a new chapter in opioid development, providing a scaffold that could be chemically manipulated to produce a range of high-affinity opioid receptor ligands with diverse pharmacological profiles, from potent agonists to antagonists. This compound is the parent compound for the "orvinol" and "thevinol" series of drugs, which include the potent analgesic etorphine and the widely used opioid use disorder treatment, buprenorphine.[1][2]
Synthesis of this compound and its Derivatives
The chemical versatility of this compound stems from its synthesis from readily available thebaine and the subsequent modifications that can be performed on its structure.
Experimental Protocol 1: Synthesis of this compound from Thebaine
This procedure outlines the Diels-Alder reaction between thebaine and methyl vinyl ketone (MVK) to produce this compound.
Materials:
-
Thebaine
-
Methyl vinyl ketone (freshly distilled)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/hexane solvent system
Procedure:
-
A solution of thebaine in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
An excess of freshly distilled methyl vinyl ketone is added to the solution.
-
The reaction mixture is heated under reflux for 24-48 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with a dilute HCl solution to remove any unreacted thebaine.
-
The organic layer is then washed with a saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and filtered.
-
The solvent is evaporated to yield the crude product.
-
Purification is achieved by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure this compound.
Experimental Protocol 2: Synthesis of a Tertiary Alcohol (Orvinol) via Grignard Reaction
This protocol describes the addition of a Grignard reagent to the ketone group of this compound to produce a tertiary alcohol, a key step in the synthesis of many potent orvinols like etorphine.
Materials:
-
This compound
-
Magnesium turnings
-
An appropriate alkyl or aryl halide (e.g., propyl bromide for the synthesis of an etorphine precursor)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
The Grignard reagent is prepared by adding the alkyl/aryl halide dropwise to a suspension of magnesium turnings in anhydrous ether or THF under an inert atmosphere. The reaction is initiated with gentle heating if necessary.
-
A solution of this compound in anhydrous THF is prepared in a separate flask and cooled in an ice bath.
-
The prepared Grignard reagent is added slowly to the cooled this compound solution with stirring.
-
The reaction is allowed to proceed at room temperature until completion, as monitored by TLC.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with ethyl acetate. The organic layers are combined, washed with water and brine, and dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure to yield the crude tertiary alcohol.
-
Further purification can be achieved through recrystallization or column chromatography.
Pharmacology of this compound Derivatives
This compound derivatives exert their effects by interacting with the opioid receptor system. These receptors—primarily the mu (μ), delta (δ), and kappa (κ) subtypes—are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.
Mechanism of Action and Signaling Pathway
Upon binding of an agonist, the opioid receptor undergoes a conformational change, leading to the activation of intracellular G-proteins (specifically of the Gi/Go family). The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effectors. The primary effects include:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels: Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels causes potassium efflux and hyperpolarization of the neuron, reducing its excitability. Inhibition of voltage-gated calcium channels (VGCCs) reduces neurotransmitter release at the presynaptic terminal.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: This can influence long-term changes in gene expression and cellular function.
References
A Technical Guide to the Synthesis of Buprenorphine from Thebaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buprenorphine is a semi-synthetic opioid derivative with a unique pharmacological profile, acting as a partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor. This dual action makes it a critical medication for the treatment of opioid use disorder and for the management of moderate to severe pain. The synthesis of buprenorphine is a complex multi-step process that typically begins with the naturally occurring opium alkaloid, thebaine. This technical guide provides an in-depth overview of the core chemical transformations involved in the synthesis of buprenorphine from thebaine, with a focus on experimental protocols and quantitative data.
The Synthetic Pathway: An Overview
The commercial synthesis of buprenorphine from thebaine is a six-step process that involves the following key chemical transformations:
-
Diels-Alder Reaction: Formation of a bridged ring system.
-
Hydrogenation: Reduction of a carbon-carbon double bond.
-
Grignard Reaction: Introduction of a tert-butyl group.
-
N-Demethylation: Removal of the N-methyl group from thebaine.
-
N-Alkylation: Introduction of the N-cyclopropylmethyl group.
-
O-Demethylation: Cleavage of a methyl ether to yield the final phenolic hydroxyl group.
This guide will detail the experimental procedures for each of these critical steps.
Experimental Protocols and Data
Step 1: Diels-Alder Reaction of Thebaine with Methyl Vinyl Ketone
The synthesis commences with a Diels-Alder reaction between thebaine and a suitable dienophile, typically methyl vinyl ketone (MVK), to form 7α-acetyl-6,14-endo-etheno-6,7,8,14-tetrahydrothebaine.[1]
Experimental Protocol:
A suspension of thebaine (20.0 g, 64.23 mmol) in a mixture of isopropanol (28 g) and water (14 g) is prepared. Methyl vinyl ketone (13.5 g, 192.69 mmol, 3.0 eq) is added at ambient temperature. The suspension is then heated to 60 °C and stirred for 16 hours. Upon completion of the reaction, the suspension is cooled to 50 °C, and a second portion of water (14 g) is added. The mixture is further cooled to 0 - 5 °C to precipitate the product, which is then collected by filtration.
| Parameter | Value |
| Reactants | Thebaine, Methyl Vinyl Ketone |
| Solvent | Isopropanol, Water |
| Temperature | 60 °C |
| Reaction Time | 16 hours |
| Reported Yield | 93% |
Step 2: Hydrogenation of the Diels-Alder Adduct
The double bond in the bridged ring system of the Diels-Alder adduct is reduced via catalytic hydrogenation to yield 7α-acetyl-6,14-endo-ethano-6,7,8,14-tetrahydrothebaine.[2]
Experimental Protocol:
The product from the Diels-Alder reaction is dissolved in a suitable protic or aprotic solvent. A palladium on carbon (Pd/C) catalyst is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere at a pressure of 100 PSI and a temperature of 80-85 °C until the reaction is complete, as monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the hydrogenated product.
| Parameter | Value |
| Catalyst | Palladium on Carbon (Pd/C) |
| Solvent | Protic or Aprotic Solvent |
| Temperature | 80 - 85 °C |
| Pressure | 100 PSI |
| Reported Yield | High (specific yield not detailed in the provided search results) |
Step 3: Grignard Reaction with tert-Butylmagnesium Chloride
The introduction of the characteristic tert-butyl group is achieved through a Grignard reaction with tert-butylmagnesium chloride. This reaction converts the acetyl group at the 7α-position to a tertiary alcohol.
Experimental Protocol:
The hydrogenated Diels-Alder adduct is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon). A solution of tert-butylmagnesium chloride in a suitable solvent is then added dropwise to the reaction mixture at a controlled temperature, typically 0 °C to ambient temperature. The reaction is stirred until completion and then quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to afford the Grignard product.
| Parameter | Value |
| Reagent | tert-Butylmagnesium Chloride |
| Solvent | Anhydrous Ether (e.g., THF) |
| Temperature | 0 °C to ambient |
| Work-up | Saturated aqueous ammonium chloride |
| Reported Yield | ~30% (for a similar reaction on a related intermediate)[3] |
Step 4: N-Demethylation via the von Braun Reaction
The N-methyl group of thebaine is removed in this step, a crucial transformation for the introduction of the cyclopropylmethyl group later in the synthesis. The traditional method utilizes the von Braun reaction, which involves the use of cyanogen bromide.[4]
Experimental Protocol:
The Grignard product is dissolved in a dry, aprotic solvent such as chloroform or dichloromethane. Cyanogen bromide is added to the solution, and the mixture is stirred at room temperature or with gentle heating until the starting material is consumed. The reaction mixture is then concentrated under reduced pressure. The resulting cyanamide intermediate is subsequently hydrolyzed by heating with a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol at temperatures of 130-140 °C to yield the N-demethylated product.[4]
| Parameter | Value |
| Reagent | Cyanogen Bromide |
| Solvent | Chloroform or Dichloromethane |
| Hydrolysis | Potassium Hydroxide in Diethylene Glycol |
| Hydrolysis Temp. | 130 - 140 °C |
| Reported Yield | Moderate (specific yield not detailed in the provided search results)[4] |
Step 5: N-Alkylation with Cyclopropylmethyl Bromide
The secondary amine produced in the N-demethylation step is then alkylated with cyclopropylmethyl bromide to introduce the N-cyclopropylmethyl group, a key structural feature of buprenorphine.
Experimental Protocol:
A mixture of the nor-buprenorphine precursor (8.0 g), potassium bicarbonate (4.25 g), and potassium iodide (4.58 g) in acetone (95 mL) and water (0.8 mL) is prepared in a flask equipped with a mechanical stirrer and a condenser. Cyclopropylmethyl bromide (3.39 g) is added, and the mixture is refluxed under a nitrogen atmosphere for 6-8 hours. After cooling to room temperature, water (160 mL) is added dropwise over 15-40 minutes. The mixture is heated to 55-58 °C, stirred for 20 minutes, and then allowed to cool to 20-30 °C. The precipitated product is collected by filtration, washed with water, and then with acetonitrile. The product is dried to a constant weight.[5][6]
| Parameter | Value |
| Reactants | Nor-buprenorphine precursor, Cyclopropylmethyl bromide, KHCO₃, KI |
| Solvent | Acetone, Water |
| Temperature | Reflux |
| Reaction Time | 6 - 8 hours |
| Reported Yield | 89 - 91% |
Step 6: O-Demethylation
The final step in the synthesis of buprenorphine is the cleavage of the C-3 O-methyl ether to reveal the phenolic hydroxyl group. This is typically achieved by heating with a strong base in a high-boiling solvent.[7]
Experimental Protocol:
The N-alkylated product is heated with potassium hydroxide in diethylene glycol at a high temperature, typically around 200-210 °C. The reaction is monitored until the O-demethylation is complete. The reaction mixture is then cooled and neutralized with an acid. The product is extracted with an organic solvent, and the organic extracts are washed, dried, and concentrated to yield buprenorphine.
| Parameter | Value |
| Reagent | Potassium Hydroxide |
| Solvent | Diethylene Glycol |
| Temperature | 200 - 210 °C |
| Reported Yield | Variable, can be a lower yielding step |
Synthesis Workflow and Logical Relationships
The following diagrams illustrate the overall synthetic workflow and the logical progression of the chemical transformations.
Caption: Overall workflow for the synthesis of buprenorphine from thebaine.
Caption: Logical progression of the buprenorphine synthesis.
Conclusion
The synthesis of buprenorphine from thebaine is a well-established but technically demanding process. Each step requires careful control of reaction conditions to ensure optimal yields and purity. While the traditional route described herein has been commercially successful, it involves the use of hazardous reagents such as cyanogen bromide. Ongoing research focuses on developing greener and more efficient synthetic methodologies, including enzymatic and palladium-catalyzed demethylation reactions, to improve the safety and sustainability of buprenorphine production.[4][8] This guide provides a foundational understanding of the core chemical principles and experimental considerations for the synthesis of this vital pharmaceutical agent.
References
- 1. Diels–Alder Adducts of Morphinan-6,8-Dienes and Their Transformations [mdpi.com]
- 2. EP2813507A1 - Industrial process for the preparation of buprenorphine and its intermediates - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. almacgroup.com [almacgroup.com]
- 5. WO2010039216A1 - Processes for the alkylation of norbuprenorphine with reduced impurity formation - Google Patents [patents.google.com]
- 6. EP2342207B1 - Processes for the alkylation of norbuprenorphine with reduced impurity formation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Stereochemistry of Thevinone and its Isomers
This technical guide provides a comprehensive overview of the stereochemistry of this compound and its isomers. This compound, a derivative of the natural alkaloid thebaine, is a critical intermediate in the synthesis of a wide range of potent semi-synthetic opioids, including the Bentley compounds like etorphine and buprenorphine.[1][2] The spatial arrangement of atoms within these molecules, or their stereochemistry, is a determining factor in their pharmacological activity, dictating their interaction with opioid receptors.[1] This guide delves into the structural nuances of this compound isomers, methods for their synthesis and interconversion, and the experimental protocols for their characterization.
The Core Stereochemistry of this compound
This compound is a rigid, polycyclic molecule characterized by a 6,14-endo-etheno bridge, a feature that imparts significant structural constraint.[1] Its systematic IUPAC name is 1-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone.[3][4]
The primary stereochemical feature of interest is the orientation of the acetyl group at the C7 position. In this compound, this group is in the alpha (α) configuration, pointing downwards from the plane of the cyclohexene ring.[1] Its primary diastereomer is β-thevinone, where the acetyl group is in the beta (β) configuration, oriented upwards.[1]
The synthesis of this compound is achieved through a Diels-Alder reaction between thebaine (which acts as the diene) and methyl vinyl ketone (the dienophile).[1][2] This reaction predominantly yields the 7α-isomer (this compound) due to the favored endo transition state, with the 7β-isomer (β-thevinone) being formed as a minor by-product.[1][5]
Isomerization of this compound
The interconversion between this compound (7α) and β-thevinone (7β) is a crucial process for accessing novel derivatives with different pharmacological profiles. This epimerization at the C7 position can be achieved through either acid or base catalysis, typically proceeding through an enolate intermediate.[1]
Acid-Catalyzed Isomerization: Treatment with strong acids like perchloric acid (HClO₄) or hydrochloric acid (HCl) can induce equilibration between the α and β isomers. The reaction conditions, such as temperature and acid concentration, significantly influence the final product ratio.[6] Studies have shown that the 7α-isomer is generally more stable than the 7β-epimer.[6]
Base-Catalyzed Isomerization: The use of non-nucleophilic bases in dipolar aprotic solvents provides an effective method for isomerization.[1][5] Bases such as 1,8-diazabicyclo[3][6]undec-7-ene (DBU) can be used to achieve this transformation.[5]
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound and its isomers.
Table 1: Physicochemical Properties of this compound Isomers
| Property | This compound (7α-acetyl) | β-Thevinone (7β-acetyl) |
| Molecular Formula | C₂₃H₂₇NO₄[3][7] | C₂₃H₂₇NO₄ |
| Molar Mass | 381.47 g/mol [3][7] | 381.47 g/mol |
| CAS Number | 15358-22-2[3][7] | N/A |
Table 2: Conditions for Isomerization of this compound and its Derivatives
| Starting Material | Catalyst/Reagent | Conditions | Product Ratio (α : β) | Reference |
| This compound | DBU (1 equiv.) | Acetonitrile, Reflux, 7 h | - (19% β-thevinone formed) | [5] |
| β-Thevinone | DBU (0.1 equiv.) | Acetonitrile, Reflux, 24 h | - (65% this compound formed) | [5] |
| This compound | 20% aq. HCl | 60 °C, 16 h | 82 : 18 | [6] |
| This compound | 70% HClO₄ | 70 °C, 4.4 h | 67 : 17 (+ 6-desmethyl-thevinone) | [6] |
| Dihydrothis compound | 70% HClO₄ | 90 °C, 16 h | 58 : 42 | [1][6] |
Table 3: Opioid Receptor Binding Affinities of Related Derivatives
| Compound | Receptor Affinity (Ki, nM) | Note | Reference |
| α-Etorphine Derivatives | 0.4 - 22 nM (for various derivatives) | Generally possess somewhat higher affinity compared to β-structures. | [6] |
| β-Etorphine Derivatives | 0.4 - 22 nM (for various derivatives) | Phenolic compounds are more potent than methylether derivatives. | [6] |
Experimental Protocols
4.1 Synthesis of this compound via Diels-Alder Reaction
-
Reactants: Thebaine and methyl vinyl ketone.
-
Solvent: Toluene or another suitable inert solvent.
-
Procedure: a. Dissolve thebaine in the solvent. b. Add an excess of methyl vinyl ketone. c. Reflux the mixture for several hours (e.g., 2 hours).[8] d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. f. Purify the resulting crude product (a mixture of this compound and a small amount of β-thevinone) by fractional crystallization or column chromatography to isolate pure this compound.[5]
4.2 Acid-Catalyzed Isomerization of Dihydrothis compound
-
Reactants: Dihydrothis compound and 70% perchloric acid.
-
Procedure: a. Treat dihydrothis compound with 70% perchloric acid. b. Heat the mixture at 90°C for 16 hours.[1][6] c. Cool the reaction mixture and neutralize it carefully with a suitable base (e.g., sodium bicarbonate solution). d. Extract the product mixture with an organic solvent (e.g., dichloromethane). e. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. f. Separate the resulting 58:42 mixture of α- and β-dihydrothis compound isomers using column chromatography.[6]
4.3 Stereochemical Characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a pure sample of the isomer in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analysis: The stereochemistry of the isomers can be determined by analyzing the chemical shifts and coupling constants.[6] The spatial proximity of the C7-substituent to neighboring protons in the rigid ring system results in distinct differences in the NMR spectra of the α and β isomers, allowing for unambiguous assignment.
4.4 Definitive Structure Elucidation by X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified this compound isomer suitable for X-ray diffraction. This is often the most challenging step.[9]
-
Data Collection: Mount a crystal on a goniometer and expose it to a beam of X-rays. An area detector records the diffraction pattern.[10]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the crystal's unit cell.[10] A molecular model is built into this map and refined to fit the experimental data.
-
Outcome: This technique provides the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, offering an unambiguous determination of the absolute configuration of all chiral centers.[1]
4.5 Opioid Receptor Binding Assay
-
Preparation: Prepare membrane homogenates from rat brain tissue or cells expressing specific opioid receptor subtypes (μ, δ, κ).
-
Competitive Binding: a. Incubate the membrane preparation with a known concentration of a radiolabeled opioid ligand (e.g., [³H]naloxone).[6] b. Add varying concentrations of the test compound (e.g., this compound isomer). c. Allow the mixture to reach equilibrium.
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor. A lower Ki value indicates higher binding affinity.[1]
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core chemical transformations and analytical workflows discussed.
Conclusion
The stereochemistry of this compound, particularly at the C7 position, is a fundamental determinant of the biological activity of its numerous and pharmacologically significant derivatives. The ability to control and modify this stereocenter through selective synthesis and catalyzed isomerization is essential for the development of new opioid ligands. A thorough understanding and application of analytical techniques such as NMR spectroscopy and X-ray crystallography are indispensable for the unambiguous characterization of these complex molecules. This knowledge underpins the rational design of novel therapeutics with tailored affinities and efficacies at opioid receptors, driving future advancements in pain management and addiction therapy.
References
- 1. This compound | 15358-22-2 | Benchchem [benchchem.com]
- 2. Dual Reactivity of the Alkaloid Thebaine and Its Derivatives Towards Acetylenes and the Synthetic Potential Thereof [ineosopen.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 1-((5alpha,7alpha)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl)ethanone | C23H27NO4 | CID 84879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound|lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. X-ray crystallography - Proteopedia, life in 3D [proteopedia.org]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide for Researchers and Drug Development Professionals
Thevinone, a semi-synthetic derivative of thebaine, serves as a critical scaffold in the development of potent opioid receptor modulators. Its unique bridged structure has provided a fertile ground for medicinal chemists to explore structure-activity relationships (SAR), leading to the discovery of compounds with a wide spectrum of pharmacological activities, from powerful analgesics to agents for addiction therapy. This technical guide provides a comprehensive overview of the biological activity of this compound and related compounds, with a focus on their interactions with opioid receptors, the downstream signaling pathways they modulate, and the experimental methodologies used to characterize them.
Structure-Activity Relationships and Quantitative Analysis
The pharmacological profile of this compound derivatives is exquisitely sensitive to structural modifications, particularly at the C-20 position, the N-17 substituent, and the C-7 side chain. These modifications significantly influence the affinity and efficacy of the compounds at the mu (µ), delta (δ), and kappa (κ) opioid receptors.
Opioid Receptor Binding Affinities
The binding affinity of a compound for a receptor is a key determinant of its potency. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity. The following tables summarize the in vitro binding affinities of a selection of this compound and orvinol derivatives for the µ, δ, and κ opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and Orvinol Derivatives
| Compound | N-Substituent | C-20 Substituent | µ-OR (Ki, nM) | δ-OR (Ki, nM) | κ-OR (Ki, nM) |
| This compound | -CH₃ | =O | - | - | - |
| Buprenorphine | -Cyclopropylmethyl | -C(OH)(CH₃)₂C(CH₃)₃ | 0.21 | 1.3 | 0.36 |
| Etorphine | -CH₃ | -C(OH)(CH₃)CH₂CH₂CH₃ | 0.03 | 0.25 | 0.04 |
| Diprenorphine | -Cyclopropylmethyl | -C(OH)(CH₃)CH=CH₂ | 0.07 | 0.08 | 0.03 |
| N-Phenethyl-nor-thevinone | -CH₂CH₂Ph | =O | 0.45 | 1.8 | 1.1 |
| N-Phenethyl-nor-orvinol | -CH₂CH₂Ph | -C(OH)(CH₃)CH₂CH₂CH₃ | 0.01 | 0.12 | 0.02 |
Data compiled from multiple sources. Conditions for binding assays may vary between studies.
Functional Activity at Opioid Receptors
Beyond binding, the functional activity of a compound—whether it acts as an agonist, antagonist, or partial agonist—is critical to its pharmacological effect. This is often assessed using [³⁵S]GTPγS binding assays, which measure the activation of G-proteins, an early step in opioid receptor signaling. The potency (EC50) and efficacy (Emax) are key parameters determined from these assays.
Table 2: Functional Activity (EC50, nM and Emax, %) of this compound and Orvinol Derivatives in [³⁵S]GTPγS Binding Assays
| Compound | Receptor | EC50 (nM) | Emax (%) |
| Buprenorphine | µ-OR | 2.1 | 55 |
| κ-OR | - | Antagonist | |
| δ-OR | - | Antagonist | |
| Etorphine | µ-OR | 0.05 | 100 |
| κ-OR | 0.12 | 100 | |
| δ-OR | 0.31 | 100 | |
| N-Phenethyl-nor-orvinol | µ-OR | 0.02 | 110 |
Emax is expressed relative to a standard full agonist (e.g., DAMGO for µ-OR).
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
This protocol outlines a standard method for determining the binding affinity of test compounds for opioid receptors using radiolabeled ligands.
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).
-
Radioligand (e.g., [³H]DAMGO for µ-OR, [³H]DPDPE for δ-OR, [³H]U-69,593 for κ-OR).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Opioid Receptor Binding Assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor stimulation by an agonist.
Materials:
-
Cell membranes expressing the opioid receptor and associated G-proteins.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent).
-
Test compounds (agonists) at various concentrations.
-
Non-specific binding control (unlabeled GTPγS).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test agonist.
-
Pre-incubate cell membranes with GDP in assay buffer.
-
In a 96-well plate, add the membrane/GDP mixture, [³⁵S]GTPγS, and either the test agonist, buffer (for basal binding), or unlabeled GTPγS (for non-specific binding).
-
Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific agonist-stimulated binding.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values by non-linear regression analysis.
Workflow for [³⁵S]GTPγS Binding Assay.
Signaling Pathways
This compound and its analogs exert their effects by activating opioid receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
G-Protein Dependent Signaling
The primary signaling pathway for opioid receptors involves the activation of inhibitory G-proteins (Gi/o). This leads to:
-
Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of ion channels:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and decreased excitability.
-
Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.
-
β-Arrestin Mediated Signaling
In addition to G-protein signaling, opioid receptor activation can also lead to the recruitment of β-arrestin proteins. This pathway is involved in:
-
Receptor desensitization and internalization: This is a mechanism for regulating the duration and intensity of the signal.
-
Activation of other signaling pathways: β-arrestin can act as a scaffold for other signaling molecules, such as mitogen-activated protein kinases (MAPKs), leading to diverse cellular responses.
The balance between G-protein and β-arrestin signaling can be influenced by the specific ligand, a concept known as "biased agonism." Biased agonists that preferentially activate the G-protein pathway are of great interest for developing analgesics with fewer side effects, such as respiratory depression and tolerance, which are thought to be mediated, at least in part, by the β-arrestin pathway.
Opioid Receptor Signaling Pathways.
Conclusion
This compound and its derivatives represent a versatile class of opioid receptor modulators with significant therapeutic potential. The extensive structure-activity relationship studies have provided valuable insights into the molecular determinants of opioid receptor affinity and efficacy. The ability to fine-tune the pharmacological profile of these compounds through chemical modifications opens up exciting avenues for the development of novel analgesics with improved side-effect profiles and new treatments for opioid addiction. The experimental methodologies and understanding of the signaling pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the rich pharmacology of this important class of molecules.
Methodological & Application
Thevinone: A Versatile Scaffold for the Creation of Novel Opioid Analgesics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thevinone, a Diels-Alder adduct derived from the natural opium alkaloid thebaine, serves as a crucial starting material in the semi-synthesis of a diverse range of potent and clinically significant opioid analogues. Its rigid, bridged structure provides a unique template for chemical modifications, leading to compounds with tailored affinities and efficacies at various opioid receptors (μ, δ, and κ). This document outlines the application of this compound in the generation of novel opioid modulators, providing detailed experimental protocols for their synthesis and characterization, alongside a summary of their pharmacological properties.
Data Presentation
The following table summarizes the binding affinities (Ki) of representative opioid analogues synthesized from this compound for the μ (mu), δ (delta), and κ (kappa) opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |
| Buprenorphine | 0.22 | 1.82 | 0.45 | [1] |
| Etorphine | 0.03 | 0.34 | 0.13 | [2] |
| Diprenorphine | 0.11 | 0.08 | 0.04 | [1] |
| Phenethyl-orvinol | 0.06 | 0.55 | 0.18 | [1] |
| 18,19-dihydro-buprenorphine | 0.15 | 1.20 | 0.30 | [1] |
Note: Ki values can vary depending on the specific assay conditions and tissue preparations used.[3][4]
Experimental Protocols
Protocol 1: Synthesis of this compound from Thebaine
This protocol describes the Diels-Alder reaction between thebaine and methyl vinyl ketone to produce this compound.[5]
Materials:
-
Thebaine
-
Methyl vinyl ketone
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve thebaine (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar.
-
Add an excess of methyl vinyl ketone (3-5 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford pure this compound.
Protocol 2: Grignard Reaction for the Synthesis of Orvinols and Thevinols
This protocol details the addition of an organomagnesium halide (Grignard reagent) to the C-20 ketone of this compound or its derivatives to produce tertiary alcohols, known as thevinols. Subsequent 3-O-demethylation yields the corresponding orvinols.[1]
Materials:
-
This compound (or a derivative)
-
Magnesium turnings
-
An appropriate alkyl or aryl halide (e.g., bromomethane, phenethyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Grignard Reagent Preparation:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of the alkyl/aryl halide in anhydrous THF dropwise via a dropping funnel. The reaction should initiate spontaneously, evidenced by heat evolution and bubbling. If not, gentle warming may be required.
-
Once the reaction is initiated, add the remaining halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a separate flask and cool the solution in an ice bath.
-
Slowly add the prepared Grignard reagent to the this compound solution via a cannula or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thevinol product.
-
Purify the product by column chromatography or recrystallization.
-
Protocol 3: 3-O-Demethylation to Orvinols
This protocol describes the cleavage of the C-3 methoxy group, a common final step in the synthesis of many potent orvinol analgesics like buprenorphine.[1]
Materials:
-
Thevinol derivative
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Distillation apparatus (optional, for high-boiling solvents)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, dissolve the thevinol derivative in diethylene glycol.
-
Add a large excess of potassium hydroxide pellets.
-
Heat the mixture to a high temperature (typically 180-220°C) and maintain for several hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Acidify the aqueous solution with concentrated HCl to a pH of approximately 2.
-
Wash the acidic solution with ethyl acetate to remove any non-phenolic impurities.
-
Adjust the pH of the aqueous layer to 8-9 with a saturated sodium bicarbonate solution.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting orvinol by column chromatography or recrystallization.
Visualizations
Caption: General synthetic workflow for producing orvinol analogues from thebaine.
Caption: Simplified signaling pathways for full agonist and partial agonist/antagonist opioid analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the synthesis of -thevinone derivatives | Semantic Scholar [semanticscholar.org]
- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Purification and Characterization of Thebainone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thebainone is a crucial intermediate in the biosynthesis and chemical synthesis of morphine-family alkaloids.[1][2] As a precursor to valuable pharmaceuticals like morphine and codeine, obtaining thebainone in high purity is essential for subsequent synthetic steps and for ensuring the safety and efficacy of the final active pharmaceutical ingredients.[1] These application notes provide detailed protocols for the purification and characterization of thebainone, employing standard chromatographic and spectroscopic techniques.
Part 1: Purification of Thebainone
Purification of thebainone from a crude reaction mixture or natural product extract typically involves chromatographic techniques. The choice of method depends on the scale of the purification and the nature of the impurities.
Preparative Column Chromatography
This protocol is suitable for purifying gram-scale quantities of thebainone.
Experimental Protocol:
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel (e.g., 60 Å, 230-400 mesh) in the initial mobile phase solvent (e.g., a non-polar solvent like hexane).
-
Carefully pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack under gravity or with gentle pressure, and then equilibrate the column by running 2-3 column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude thebainone product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent under reduced pressure.
-
Carefully apply the dissolved sample or the dry-loaded silica to the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.1% triethylamine to prevent amine tailing).
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The exact gradient will depend on the impurities present and should be determined by preliminary thin-layer chromatography (TLC) analysis.
-
Collect fractions of the eluent in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the purified thebainone.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified thebainone.
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is used to assess the purity of thebainone samples and can be adapted for preparative-scale purification.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified thebainone sample.
-
Dissolve the sample in 1 mL of the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]
-
-
Instrument Setup and Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the detector wavelength (e.g., 230 nm or 285 nm, where the chromophore absorbs).[3]
-
Inject 5-10 µL of the prepared sample onto the column.
-
Run the analysis according to the parameters specified in the table below. The retention time of the thebainone peak is used for identification, and the peak area corresponds to its concentration.
-
Data Presentation: HPLC Parameters
| Parameter | Typical Value |
| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Isocratic or gradient elution. Example: Acetonitrile:Phosphate Buffer (pH 3-7)[3][4] |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 230 nm or 285 nm[3] |
| Injection Volume | 5 - 20 µL |
| Expected Retention Time | Dependent on exact conditions, but typically 5-15 minutes. |
Part 2: Characterization of Thebainone
Once purified, the identity and structure of thebainone must be confirmed using a combination of spectroscopic and spectrometric methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming the molecular weight and identifying volatile impurities.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the purified thebainone (approx. 100 µg/mL) in a volatile organic solvent like methanol or ethyl acetate.
-
For certain applications, derivatization may be necessary to increase volatility, but thebainone can often be analyzed directly.
-
-
Instrument Setup and Analysis:
-
Set the GC oven temperature program to separate the components of the sample.
-
Inject 1 µL of the prepared sample into the GC inlet.
-
The separated components elute from the GC column and enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI).
-
The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for thebainone.
-
Data Presentation: GC-MS Parameters
| Parameter | Typical Value |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Transfer Line Temp | 280 °C |
| Mass Range | 40 - 500 amu |
| Expected Molecular Ion (M+) | m/z 299 (for C₁₈H₂₁NO₃) |
The mass spectrum will show a molecular ion peak and a characteristic fragmentation pattern that serves as a fingerprint for the molecule.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of purified thebainone in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire ¹H NMR and ¹³C NMR spectra according to standard instrument procedures.
-
Data Presentation: Expected NMR Data for Thebainone (in CDCl₃)
Note: These are representative chemical shifts. Actual values may vary slightly based on solvent and concentration.
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 6.6 - 6.8 | m | 2H | Ar-H |
| Olefinic Proton | 5.7 | d | 1H | =CH- |
| Methine Protons | 2.5 - 4.8 | m | 5H | Various CH |
| Methylene Protons | 1.5 - 2.4 | m | 4H | Various CH₂ |
| Methoxy Group | 3.8 | s | 3H | -OCH₃ |
| N-Methyl Group | 2.4 | s | 3H | -NCH₃ |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~208 | C=O |
| Aromatic/Olefinic Carbons | 115 - 150 | Ar-C, =C |
| Methine/Methylene Carbons | 20 - 60 | Various C |
| Methoxy Carbon | ~56 | -OCH₃ |
| N-Methyl Carbon | ~42 | -NCH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in thebainone.
Experimental Protocol:
-
Sample Preparation:
-
Place a small amount of the solid, purified thebainone directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
-
Data Presentation: Expected FTIR Absorption Bands for Thebainone
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3000-2800 | Medium | C-H (aliphatic) stretch |
| ~1725 | Strong | C=O (ketone) stretch |
| ~1640 | Medium | C=C (alkene) stretch |
| ~1600, ~1500 | Medium | C=C (aromatic) stretch |
| ~1250 | Strong | C-O (ether) stretch |
| ~1100 | Strong | C-N (amine) stretch |
Part 3: Visualized Workflows
Workflow for Thebainone Purification and Analysis
Caption: General workflow for the purification and characterization of thebainone.
Logical Flow of Spectroscopic Characterization
Caption: Relationship between analytical techniques and structural information.
References
- 1. Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (−)-Thebainone A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of (±)-Thebainone A by Intramolecular Nitrone Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
Thevinone: A Key Intermediate for Opioid Drug Discovery
Application Notes and Protocols for Researchers
Thevinone, a semi-synthetic derivative of thebaine, stands as a critical scaffold in the development of potent and pharmacologically diverse opioid receptor modulators. Its rigid 6,14-ethenomorphinan structure, derived from a Diels-Alder reaction, provides a unique three-dimensional framework that has been extensively exploited in medicinal chemistry to generate agonists, antagonists, and partial agonists with varying selectivity for the mu (µ), kappa (κ), and delta (δ) opioid receptors. These compounds, including the clinically significant analgesics etorphine and buprenorphine, have profound implications for pain management, addiction therapy, and the study of opioid receptor signaling.
This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in drug discovery, targeting researchers, scientists, and drug development professionals.
Applications of this compound in Drug Discovery
The primary application of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of opioid receptor ligands. The strategic modification of the this compound core allows for the fine-tuning of pharmacological activity. Key areas of application include:
-
Development of Potent Analgesics: this compound is the direct precursor to some of the most potent opioid analgesics known, such as etorphine, which is thousands of times more potent than morphine.[1]
-
Synthesis of Partial Agonists for Addiction Treatment: this compound is a key starting material for the synthesis of buprenorphine, a partial µ-opioid agonist used in the treatment of opioid addiction.[1]
-
Generation of Opioid Antagonists: Through chemical modifications, this compound can be converted into opioid receptor antagonists like diprenorphine, which are invaluable research tools for studying opioid receptor function.[2]
-
Structure-Activity Relationship (SAR) Studies: The this compound scaffold allows for systematic modifications at various positions, enabling researchers to probe the structural requirements for binding to and activation of different opioid receptor subtypes. This is crucial for designing new drugs with improved efficacy and side-effect profiles.[2]
Data Presentation: Opioid Receptor Binding Affinities
The following tables summarize the binding affinities (Ki) of this compound-derived compounds and other standard opioid ligands for the human µ, κ, and δ opioid receptors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of this compound Derivatives and Standard Ligands at Opioid Receptors
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | Reference |
| Etorphine | 0.03 | 0.14 | 0.25 | [3] |
| Buprenorphine | 0.22 | 0.45 | 1.8 | [3] |
| Diprenorphine | 0.1 | 0.08 | 0.06 | [4] |
| Morphine | 1.9 | 30.2 | 235 | [3] |
| DAMGO (µ-agonist) | 1.2 | >10000 | >10000 | [5] |
| U-50,488 (κ-agonist) | 280 | 1.2 | >10000 | [6] |
| SNC80 (δ-agonist) | >10000 | >10000 | 0.8 |
Note: Ki values can vary between different studies and assay conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound from Thebaine (Diels-Alder Reaction)
This protocol describes the synthesis of this compound via a [4+2] cycloaddition reaction between thebaine and methyl vinyl ketone.
Materials:
-
Thebaine
-
Methyl vinyl ketone (MVK)
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve thebaine in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar.
-
Add an excess of methyl vinyl ketone to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[2]
Protocol 2: Radioligand Competition Binding Assay for Opioid Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., a this compound derivative) for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, κ, or δ)
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ, [³H]U-69593 for κ, [³H]Naltrindole for δ)
-
Test compound (unlabeled ligand) at various concentrations
-
Non-specific binding control (a high concentration of a non-radiolabeled ligand, e.g., naloxone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Vacuum manifold
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[6][7]
-
Terminate the incubation by rapid filtration of the plate contents through the filter mat using a vacuum manifold. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the amount of bound radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Protocol 3: [³⁵S]GTPγS Functional Assay
This assay measures the ability of a test compound to activate G-protein signaling through an opioid receptor, thus determining its functional efficacy (agonist, partial agonist, or antagonist).
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP)
-
Test compound at various concentrations
-
GDP (Guanosine diphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EDTA)
-
96-well filter plates
-
Vacuum manifold
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the cell membranes, GDP, and the test compound at various concentrations.
-
Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration through a filter plate using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Plot the amount of [³⁵S]GTPγS bound as a function of the test compound concentration.
-
Analyze the data using non-linear regression to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the compound).[8][9]
Visualizations: Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[10] Upon agonist binding, two major signaling cascades are initiated: the G-protein pathway and the β-arrestin pathway.[1]
Caption: Opioid receptor signaling cascade.
Experimental Workflow for this compound-Based Drug Discovery
The following diagram illustrates a typical workflow for the discovery and characterization of novel opioid ligands starting from this compound.
Caption: this compound drug discovery workflow.
References
- 1. Researchers Shed Light on the Molecular Causes of Different Functions of Opioid Receptors - - Prova Education [provaeducation.com]
- 2. researchgate.net [researchgate.net]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thevinone N-demethylation
These application notes provide a detailed overview and experimental protocols for the N-demethylation of thevinone, a critical transformation in the synthesis of various opioid modulators. The primary method detailed is an iron-mediated N-demethylation, which proceeds through an N-oxide intermediate.
Introduction
This compound, a morphinan derivative, serves as a valuable starting material in medicinal chemistry. The removal of its N-methyl group to yield northis compound is a key step in the semisynthesis of pharmacologically active compounds, including opioid antagonists and agonists. While several methods exist for the N-demethylation of alkaloids, the iron-mediated Polonovski-type reaction offers a practical approach for substrates like this compound.[1][2] This process involves a two-step sequence: the oxidation of the tertiary amine to its corresponding N-oxide, followed by iron-catalyzed demethylation.[2][3]
Chemical Pathway
The overall transformation from this compound to northis compound is depicted below. The process is a two-step reaction sequence.
References
Application Notes and Protocols for the Synthesis of Thevinone Derivatives with Agonist-Antagonist Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies for synthesizing thevinone derivatives that exhibit mixed agonist-antagonist properties at opioid receptors. The protocols outlined below are intended to serve as a guide for researchers in the field of medicinal chemistry and pharmacology engaged in the discovery and development of novel analgesics with improved side-effect profiles.
Introduction
This compound, a Diels-Alder adduct of thebaine and methyl vinyl ketone, is a crucial intermediate in the semi-synthesis of a range of clinically significant opioids.[1] Derivatives of this compound, particularly the orvinols, have yielded compounds with complex pharmacological profiles, including potent analgesics with mixed agonist-antagonist activity.[2] A prominent example is buprenorphine, a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR).[2][3] This mixed profile is thought to contribute to its ceiling effect on respiratory depression, a significant advantage over full MOR agonists like morphine.
The development of this compound derivatives with tailored agonist-antagonist properties is a key strategy in modern opioid research. By modulating the interaction with different opioid receptor subtypes (mu, kappa, and delta), it is possible to design molecules that retain analgesic efficacy while minimizing adverse effects such as respiratory depression, tolerance, and dependence.[4] This document provides detailed synthetic protocols for key this compound-derived mixed agonist-antagonists and outlines the workflow for their pharmacological characterization.
Data Presentation: Opioid Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of selected this compound derivatives and other relevant opioids for the human mu (µ), delta (δ), and kappa (κ) opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | Mu-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) | Pharmacological Profile |
| Buprenorphine | 0.2157 | - | - | Partial MOR Agonist, KOR Antagonist |
| Nalbuphine | 2.118 | - | - | KOR Agonist, MOR Antagonist |
| Butorphanol | 0.7622 | - | - | KOR Agonist, MOR Partial Agonist |
| Pentazocine | 117.8 | - | - | KOR Agonist, Weak MOR Antagonist/Partial Agonist |
| Morphine | 1.168 | - | - | Full MOR Agonist |
| Naloxone | - | - | - | Pan-Opioid Antagonist |
| Naltrexone | - | - | - | Pan-Opioid Antagonist |
Data for Buprenorphine, Nalbuphine, Butorphanol, Pentazocine, and Morphine are from a competitive binding assay for the human mu-opioid receptor.
Experimental Protocols
Protocol 1: Synthesis of Buprenorphine from Thebaine
This protocol outlines the key steps in the synthesis of buprenorphine, a prominent this compound derivative with mixed agonist-antagonist properties.
Step 1: Synthesis of this compound from Thebaine
-
To a mixture of Thebaine (20.0 g, 64.23 mmol), isopropanol (28 g), and water (14 g), add Methyl vinyl ketone (MVK, 13.5 g, 192.69 mmol, 3.0 eq) at ambient temperature.
-
Heat the suspension to 60 °C and stir for 16 hours.
-
Monitor the reaction for completion by HPLC.
-
Upon completion, cool the suspension to 50 °C for the subsequent step.
Step 2: Hydrogenation of this compound to Dihydrothis compound
-
Dissolve this compound (10g, 26.215 mmol) in a mixture of acetic acid (3 g) and water (100 g).
-
Add 5% Palladium on Carbon (wet) to the solution.
-
Hydrogenate the mixture at 3 bar of hydrogen pressure at ambient temperature for 18 hours.
-
Monitor the reaction by HPLC.
-
After completion, remove the catalyst by filtration.
-
Adjust the pH of the filtrate to 10 by adding 40% sodium hydroxide solution to precipitate the product.
Step 3: N-Demethylation and N-Alkylation
Note: Several methods exist for N-demethylation. A common approach involves cyanogen bromide (von Braun reaction) or chloroformates, followed by hydrolysis and then alkylation.
-
Treat dihydrothis compound with a demethylating agent such as cyanogen bromide or ethyl chloroformate to form the N-cyano or N-ethoxycarbonyl intermediate, respectively.
-
Hydrolyze the intermediate under acidic or basic conditions to yield nordihydrothis compound.
-
Alkylate nordihydrothis compound with cyclopropylmethyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to introduce the cyclopropylmethyl group at the nitrogen atom.
Step 4: Grignard Reaction to form Buprenorphine
-
Prepare a Grignard reagent from tert-butyl chloride and magnesium in an anhydrous ether solvent (e.g., THF).
-
Add the N-cyclopropylmethyl-nordihydrothis compound derivative to the Grignard reagent at a controlled temperature.
-
Allow the reaction to proceed to completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by chromatography to obtain Buprenorphine.
Protocol 2: Synthesis of Nalbuphine from Thebaine
This protocol provides a general outline for the synthesis of nalbuphine, a mixed agonist-antagonist with KOR agonist and MOR antagonist properties.
Step 1: Conversion of Thebaine to 14-Hydroxycodeinone
-
Oxidize thebaine using an oxidizing agent such as performic acid or m-chloroperoxybenzoic acid (mCPBA). This introduces a hydroxyl group at the C-14 position.
Step 2: Hydrogenation to Oxycodone
-
Catalytically hydrogenate 14-hydroxycodeinone, for example using Pd/C, to reduce the double bond and yield oxycodone.[5]
Step 3: O-Demethylation to Oxymorphone
-
Treat oxycodone with a demethylating agent like boron tribromide (BBr3) to cleave the methyl ether at the 3-position, yielding oxymorphone.[5]
Step 4: N-Demethylation to Noroxymorphone
-
Demethylate the nitrogen of oxymorphone using a reagent such as ethyl chloroformate followed by hydrolysis to yield noroxymorphone.[5]
Step 5: N-Alkylation to Nalbuphone
-
Alkylate noroxymorphone with cyclobutylmethyl bromide in the presence of a base to introduce the cyclobutylmethyl group, yielding nalbuphone.[5]
Step 6: Reduction to Nalbuphine
-
Reduce the ketone at the 6-position of nalbuphone using a reducing agent like sodium borohydride to the corresponding alcohol, yielding nalbuphine.[5]
Visualizations
Opioid Receptor Signaling Pathway for Mixed Agonist-Antagonist
Caption: Signaling pathway of a mixed agonist-antagonist like buprenorphine.
Experimental Workflow for Characterization of this compound Derivatives
Caption: Preclinical workflow for characterizing novel this compound derivatives.
References
Application Notes and Protocols for the Analytical Identification of Thevinone Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevinone, a semi-synthetic opioid derived from thebaine, is a crucial intermediate in the synthesis of potent analgesics. It exists as a pair of diastereomers, α-thevinone and β-thevinone, which differ in the stereochemistry at the C7 position. The pharmacological and toxicological profiles of these isomers can vary significantly. Therefore, the ability to accurately identify and quantify each isomer is of paramount importance in drug development, quality control, and forensic analysis. This document provides detailed application notes and experimental protocols for the analytical identification of this compound isomers using modern chromatographic and spectroscopic techniques.
Quantitative Data Summary
The equilibrium between α-thevinone and β-thevinone can be influenced by factors such as acid catalysis. Understanding the conditions that lead to isomerization is critical for controlling the isomeric purity of this compound-derived products. The following table summarizes quantitative data from acid-catalyzed isomerization studies, providing insights into the relative stability of the two isomers.
| Treatment Conditions | Isomer Ratio (α-thevinone : β-thevinone) | Reference |
| 20% Aqueous Hydrochloric Acid (60 °C, 16 h) | 82 : 18 | [1] |
| 70% Perchloric Acid (70 °C, 4.4 h) | 83 : 17 | [1] |
| Treatment of β-thevinone with Perchloric Acid | 83 : 17 | [1] |
| Treatment of β-thevinone with Hydrochloric Acid | ~80 : 20 | [1] |
These data indicate that α-thevinone is the more stable isomer under acidic conditions[1].
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation
This protocol describes a general method for the separation of this compound isomers based on common practices for chiral and diastereomeric separation of opioids. A chiral stationary phase is recommended to achieve baseline separation.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based chiral column like Chiralpak AD-H or similar)
-
Mobile phase solvents: HPLC grade n-hexane, isopropanol, and diethylamine
-
This compound isomer reference standards (α-thevinone and β-thevinone)
-
Sample dissolution solvent: Mobile phase or a compatible solvent
2. Chromatographic Conditions (Example):
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample and record the chromatogram.
-
Identify the peaks corresponding to α-thevinone and β-thevinone by comparing their retention times with those of the reference standards.
-
Quantify the isomers using the peak area percentage method or by constructing a calibration curve with reference standards.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification
GC-MS provides a powerful tool for the identification of this compound isomers based on their retention times and mass fragmentation patterns. Derivatization may be necessary to improve the chromatographic properties of the analytes.
1. Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent)
-
Carrier gas: Helium (99.999% purity)
-
Derivatizing agent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
This compound isomer reference standards
-
Solvent: Anhydrous pyridine or other suitable aprotic solvent
2. GC-MS Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 10 min
-
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
3. Sample Preparation (with Derivatization):
-
Dissolve approximately 1 mg of the this compound sample in 100 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
4. Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data in full scan mode.
-
Identify the isomers based on their retention times and comparison of their mass spectra with reference spectra. Pay close attention to any subtle differences in the fragmentation patterns that may arise from the different stereochemistry.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a definitive technique for the structural elucidation and differentiation of this compound isomers. Differences in the chemical environment of protons and carbons due to the stereochemical variation at C7 will result in distinct NMR spectra.
1. Instrumentation and Materials:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent: Chloroform-d (CDCl₃)
-
This compound isomer reference standards
2. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
3. NMR Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
4. Spectral Interpretation:
-
¹H NMR: The chemical shift and coupling constants of the proton at C7 and adjacent protons will be significantly different between the α and β isomers due to changes in their spatial orientation. The acetyl methyl protons may also show a slight difference in chemical shifts.
-
¹³C NMR: The chemical shifts of C7, the carbonyl carbon of the acetyl group, and neighboring carbons are expected to differ between the two diastereomers.
Visualizations
Caption: General experimental workflow for the separation and identification of this compound isomers.
Caption: Simplified signaling pathway of a this compound isomer acting as an agonist at the μ-opioid receptor.
References
Application Notes and Protocols for Grignard Reaction with Thevinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Grignard reaction with thevinone derivatives, a critical transformation for the synthesis of novel opioid receptor ligands and other complex molecules in drug discovery and development. The following sections detail the experimental workflow, a comprehensive protocol, and quantitative data for the synthesis of tertiary alcohols from this compound.
Experimental Workflow
The overall experimental workflow for the Grignard reaction with this compound derivatives is depicted below. The process begins with the preparation of the Grignard reagent, followed by its reaction with the this compound substrate under anhydrous conditions. The reaction is then quenched and worked up to isolate the crude product, which is subsequently purified to yield the final tertiary alcohol.
Caption: Workflow of the Grignard Reaction with this compound Derivatives.
Detailed Experimental Protocol
This protocol is based on the diastereoselective reaction of this compound with various Grignard reagents to afford new N-substituted (20S)- and (20R)-phenyl-6,14-ethenomorphinan derivatives.[1]
Materials:
-
This compound or a derivative thereof
-
Appropriate Alkyl or Aryl Halide (e.g., methyl iodide, phenylmagnesium bromide)
-
Magnesium turnings
-
Anhydrous Diethyl Ether (Et₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
Part 1: Preparation of the Grignard Reagent (Example: Methylmagnesium Iodide)
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In a dropping funnel, prepare a solution of the alkyl halide (e.g., methyl iodide) in anhydrous diethyl ether.
-
Add a small portion of the alkyl halide solution to the magnesium suspension. The reaction is initiated if the solution becomes cloudy and starts to reflux. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting solution is the Grignard reagent.
Part 2: Grignard Reaction with this compound
-
In a separate, dry, three-necked flask under an inert atmosphere, dissolve the this compound derivative in an anhydrous solvent such as a mixture of toluene and THF.[2]
-
Cool the this compound solution in an ice bath.
-
Slowly add the prepared Grignard reagent to the cooled this compound solution dropwise via a syringe or cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (see table below). The reaction progress can be monitored by thin-layer chromatography (TLC).
Part 3: Work-up and Purification
-
Upon completion of the reaction, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure tertiary alcohol.
Quantitative Data
The diastereoselective outcome of the Grignard reaction on this compound derivatives is influenced by the nature of the Grignard reagent and the N-substituent on the this compound molecule.[1] The following table summarizes representative data for the reaction of N-substituted-N-demethylthis compound derivatives with different Grignard reagents.
| Entry | This compound Derivative (N-Substituent) | Grignard Reagent | Product (Stereochemistry at C-20) |
| 1 | N-Cyclopropylmethyl | Methylmagnesium Iodide | (20R)-phenyl tertiary alcohol |
| 2 | N-β-Phenylethyl | Methylmagnesium Iodide | (20R)-phenyl tertiary alcohol |
| 3 | N-Propyl | Methylmagnesium Iodide | (20R)-phenyl tertiary alcohol |
| 4 | N-Allyl | Phenylmagnesium Bromide | (20S)-phenyl derivative |
| 5 | N-Dimethylallyl | Phenylmagnesium Bromide | (20S)-phenyl derivative |
| 6 | N-Propargyl | Phenylmagnesium Bromide | (20S)-phenyl derivative |
Note: This table is a qualitative representation based on the findings in the cited literature. For specific yields and detailed spectroscopic data, it is essential to consult the original research article.
Signaling Pathways
This compound derivatives are primarily of interest for their potential to modulate opioid receptors. The synthesized tertiary alcohols can be further modified and tested for their binding affinity and functional activity at mu (µ), delta (δ), and kappa (κ) opioid receptors. The interaction of these novel ligands with opioid receptors can trigger or inhibit intracellular signaling cascades, primarily through G-protein coupling, leading to downstream effects on adenylyl cyclase activity and ion channel function. The ultimate goal is to develop ligands with improved pharmacological profiles, such as potent analgesia with reduced side effects.
Caption: Simplified Opioid Receptor Signaling Pathway.
References
Application of Thevinone in Opioid Receptor Binding Affinity Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Thevinone is a pivotal intermediate compound in the field of opioid chemistry, primarily utilized as a versatile precursor for the semi-synthesis of a wide range of potent and pharmacologically diverse opioid receptor ligands.[1] It is synthesized from thebaine, a natural alkaloid found in the opium poppy, through a Diels-Alder reaction.[1] While this compound itself is not typically the subject of direct opioid receptor binding affinity studies, its rigid 6,14-etheno-bridged morphinan skeleton serves as a critical scaffold for developing ligands with high affinity and varying efficacy at the μ (mu), δ (delta), and κ (kappa) opioid receptors.
The true significance of this compound in opioid research lies in the pharmacological properties of its derivatives, known as orvinols. Strategic modifications to the this compound molecule, particularly at the C7 side chain and the N17 substituent, have yielded some of the most important compounds in both pharmacology and clinical practice.[1] For instance, elaboration of the C7 acetyl group leads to the synthesis of extremely potent agonists like etorphine and partial agonists/antagonists like buprenorphine.[1]
Due to its role as a synthetic intermediate, quantitative binding affinity data (e.g., Ki or IC50 values) for this compound at opioid receptors is not extensively reported in scientific literature. Research efforts have concentrated on its derivatives, which exhibit high affinity and are thus more pharmacologically relevant for direct receptor interaction studies. This document will, therefore, focus on the application of this compound as a scaffold by presenting binding data for its key derivatives and outlining the standard protocols used to determine such affinities.
Data Presentation: Opioid Receptor Binding Affinities
The following table summarizes the binding affinities (Ki values) of key this compound derivatives and a standard opioid, morphine, for the human μ, δ, and κ opioid receptors. A lower Ki value indicates a higher binding affinity. This data illustrates the potent and diverse receptor profiles that can be achieved starting from the this compound scaffold.
| Compound | Chemical Relationship | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
| This compound | Precursor Scaffold | Not Widely Reported | Not Widely Reported | Not Widely Reported |
| Buprenorphine | This compound Derivative | 0.22 - 0.5 | 1.6 - 4.5 | 0.3 - 2.4 |
| Etorphine | This compound Derivative | 0.03 - 0.1 | 0.3 - 1.0 | 0.1 - 0.5 |
| Morphine | Standard Opioid Agonist | 1.0 - 4.0 | 200 - 1000 | 30 - 100 |
Note: Ki values are compiled from various sources and can vary based on experimental conditions (e.g., radioligand used, tissue preparation). The data presented is a representative range.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the binding and functional activity of this compound-derived compounds at opioid receptors are provided below.
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., a this compound derivative) by measuring its ability to compete with a radiolabeled ligand for binding to opioid receptors.
Objective: To determine the inhibition constant (Ki) of a test compound for μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from CHO or HEK 293 cells stably expressing the human μ, δ, or κ opioid receptor.
-
Radioligands:
-
For μ-receptor: [³H]DAMGO
-
For δ-receptor: [³H]DPDPE or [³H]Naltrindole
-
For κ-receptor: [³H]U-69,593
-
-
Test Compound (e.g., this compound derivative) at various concentrations.
-
Non-specific binding control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice immediately before use. Homogenize the membranes in ice-cold assay buffer and centrifuge. Resuspend the pellet in fresh assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + Assay Buffer + Membrane suspension.
-
Non-specific Binding: Radioligand + Naloxone (10 µM) + Membrane suspension.
-
Competition Binding: Radioligand + various concentrations of Test Compound + Membrane suspension.
-
-
Incubation: Add the radioligand at a concentration close to its Kd value. Initiate the binding reaction by adding the membrane suspension to all wells.
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to opioid receptors, allowing for the determination of a compound's efficacy (agonist, partial agonist, antagonist).
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in activating G-proteins via an opioid receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (10 µM final concentration).
-
Test Compound at various concentrations.
-
Basal control: Assay buffer only.
-
Positive control: A known full agonist (e.g., DAMGO for μ-receptors).
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
GDP.
-
Test compound at varying concentrations (or basal/positive controls).
-
Membrane suspension (20-40 µg protein/well).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation: Add [³⁵S]GTPγS to all wells to a final concentration of 0.1 nM to initiate the reaction.
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Data Analysis:
-
Plot the specific [³⁵S]GTPγS binding (in DPM or cpm) against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (concentration for 50% of maximal response) and Emax (maximal stimulation).
-
Efficacy is often expressed as a percentage of the maximal response produced by a standard full agonist.
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for a competitive radioligand binding assay.
Caption: Canonical opioid receptor signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Thevinone
Welcome to the technical support center for the stereoselective synthesis of thevinone. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of this complex molecule.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary challenge in the stereoselective synthesis of this compound?
A1: The primary challenge lies in controlling the stereochemistry at multiple chiral centers, particularly at the C7 and C20 positions.[1] The rigid, polycyclic structure of this compound presents a complex stereochemical landscape, making stereocontrol a critical aspect of its synthesis.[1]
Q2: What are the common starting materials for this compound synthesis?
A2: The most common starting material for the synthesis of this compound and its derivatives is the natural alkaloid thebaine.[2][3][4] this compound is a Diels-Alder adduct of thebaine and methyl vinyl ketone.[2]
Stereochemistry and Isomerization
Q3: How can the stereochemistry at the C7 position be controlled?
A3: The stereochemistry at the C7 position, which distinguishes α-thevinone (7α-acetyl) from its epimer β-thevinone (7β-acetyl), can be influenced by acid or base catalysis.[1] Acid-catalyzed isomerization can be used to convert α-thevinone to a mixture of the 7α and 7β isomers.[1] The choice of reaction conditions, such as the acid used and the temperature, can affect the ratio of the resulting epimers.
Q4: What factors influence the stereoselectivity of additions to the C20 carbonyl group?
A4: The stereoselectivity of nucleophilic additions to the C20 carbonyl group, for instance, in Grignard reactions, is a critical factor that determines the efficacy of the resulting opioid receptor ligands.[1] The choice of the organometallic reagent (e.g., Grignard reagent vs. organolithium reagent) plays a significant role.[2] Organolithium reagents, for example, may follow a different addition model (Felkin-Anh) compared to Grignard reagents, leading to opposite stereochemistry at C20.[2] The presence of additives like metal salts can also alter the stereochemical outcome.[1]
Side Reactions and Troubleshooting
Q5: What are the common side reactions observed during the synthesis of this compound and its derivatives?
A5: Common side reactions include isomerization and epimerization at stereocenters, as well as potential aromatization of the cycloadducts under certain conditions.[1][3] In reactions involving Grignard reagents, besides the desired addition, reduction of the carbonyl group and base-catalyzed rearrangements can lead to complex product mixtures.[5]
Q6: I am observing a mixture of C20 epimers in my Grignard reaction with this compound. How can I improve the diastereoselectivity?
A6: To improve diastereoselectivity at C20, consider the following:
-
Reagent Choice: Investigate the use of different organometallic reagents (e.g., organolithium vs. organomagnesium compounds), as they can exhibit different chelation properties and lead to different stereochemical outcomes.[2]
-
Additives: The addition of metal salts can influence the structure of the organometallic reagent and thereby affect the stereoselectivity.[1]
-
Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity.
-
Solvent: The choice of solvent can influence the reaction pathway and selectivity.
Q7: My Diels-Alder reaction between thebaine and methyl vinyl ketone is giving a low yield. What can I do?
A7: To improve the yield of the Diels-Alder reaction:
-
Reaction Conditions: Optimize the reaction temperature and time. While the reaction is typically concerted, prolonged heating can sometimes lead to side reactions or decomposition.[3]
-
Dienophile Purity: Ensure the methyl vinyl ketone is pure and free of polymerization inhibitors that might interfere with the reaction.
-
Solvent Polarity: The polarity of the solvent can influence the reaction rate and outcome. Experiment with different solvents to find the optimal conditions.[3]
Troubleshooting Guides
Issue 1: Poor Stereoselectivity at C20 during Grignard Addition
Symptoms:
-
You obtain a mixture of C20 epimeric alcohols with a ratio close to 1:1.
-
Difficulty in separating the diastereomers.
Possible Causes:
-
The chosen Grignard reagent does not offer sufficient steric hindrance or chelation control.
-
The reaction temperature is too high, leading to reduced selectivity.
-
The substrate conformation is not being effectively controlled.
Solutions:
-
Change the Organometallic Reagent: Switch from a Grignard reagent (RMgX) to an organolithium reagent (RLi). Organolithium reagents are less prone to chelation and may follow a different stereochemical pathway, potentially favoring one epimer.[2]
-
Use Additives: The inclusion of certain metal salts can alter the composition of the organometallic reagent and enhance stereoselectivity.[1]
-
Optimize Temperature: Perform the reaction at lower temperatures (e.g., -78 °C) to increase the kinetic control and favor the formation of the thermodynamically less stable, but kinetically preferred, product.
-
Quantum Chemical Calculations: To understand the substrate's conformational preferences, which dictate the stereochemical outcome, performing quantum chemical calculations can be insightful.[2]
Issue 2: Unwanted Isomerization at C7
Symptoms:
-
Formation of the undesired β-thevinone epimer alongside the desired α-thevinone.
-
Product mixture shows two distinct spots on TLC corresponding to the epimers.
Possible Causes:
-
Presence of acidic or basic impurities in the reaction mixture.
-
Harsh reaction or workup conditions.
Solutions:
-
Control pH: Ensure all reagents and solvents are neutral and free from acidic or basic contaminants. Use buffered solutions during workup if necessary.
-
Mild Conditions: Employ milder reaction conditions and purification methods. Avoid prolonged exposure to high temperatures or strong acids/bases.[1]
-
Controlled Isomerization: If the β-epimer is the desired product, a controlled acid-catalyzed isomerization can be performed. For instance, treatment with perchloric acid at elevated temperatures can yield a mixture of the 7α and 7β isomers.[1][6]
Quantitative Data Summary
Table 1: Acid-Catalyzed Isomerization of Dihydrothis compound
| Acid Catalyst | Temperature | Time | Ratio of 7α to 7β Isomers | Reference |
| 70% Perchloric Acid | 90°C | 16 hours | 58:42 | [1] |
Table 2: Acid-Catalyzed Isomerization of this compound
| Acid Catalyst | Temperature | Time | Product Ratio (7α-thevinone : 7β-thevinone) | Reference |
| Perchloric Acid | 70°C | 4.4 hours | 67 : 17 (along with 6-desmethyl-thevinone) | |
| 20% Aqueous Hydrochloric Acid | 60°C | 16 hours | 82 : 18 |
Table 3: Acid-Catalyzed Isomerization of β-Thevinone
| Acid Catalyst | Resulting Ratio (7α-thevinone : 7β-thevinone) | Reference |
| Perchloric Acid | 83 : 17 | |
| Hydrochloric Acid | ~80 : 20 |
Experimental Protocols
Key Experiment: Diels-Alder Reaction for this compound Synthesis
The synthesis of this compound is initiated by a Diels-Alder reaction between thebaine and methyl vinyl ketone.[2]
Methodology:
-
Dissolve thebaine in a suitable solvent (e.g., toluene, benzene).
-
Add an excess of methyl vinyl ketone to the solution.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by column chromatography or recrystallization.
Key Experiment: Grignard Addition to the C20 Carbonyl
This reaction is crucial for introducing diversity at the C20 position, leading to the formation of tertiary alcohols with significant structural variations.[1]
Methodology:
-
Prepare the Grignard reagent (e.g., methylmagnesium iodide) in a dry, inert atmosphere.
-
Dissolve this compound in a dry etheral solvent (e.g., THF, diethyl ether) and cool the solution to a low temperature (e.g., 0 °C or -78 °C).
-
Slowly add the Grignard reagent to the this compound solution with stirring.
-
Allow the reaction to proceed for a set time, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography.
Visualizations
Caption: General workflow for the synthesis and modification of this compound.
Caption: Troubleshooting logic for poor stereoselectivity at the C20 position.
References
- 1. This compound | 15358-22-2 | Benchchem [benchchem.com]
- 2. Control of the diastereoselectivity at C(20) in the formation of C(21)-fluorinated thevinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Dual Reactivity of the Alkaloid Thebaine and Its Derivatives Towards Acetylenes and the Synthetic Potential Thereof [ineosopen.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Thevinone Synthesis Technical Support Center: Troubleshooting Yield and Purity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis of thevinone. The following information is designed to help improve both the yield and purity of the final product through a series of frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: this compound is synthesized through a Diels-Alder reaction between thebaine and an electron-deficient dienophile, most commonly methyl vinyl ketone (MVK). In this [4+2] cycloaddition, the conjugated diene system of thebaine reacts with the alkene of MVK to form the characteristic 6,14-endo-etheno bridged structure of this compound.
Q2: What are the main factors influencing the yield and purity of this compound synthesis?
A2: Several factors can significantly impact the outcome of the this compound synthesis. These include the purity of the starting materials (thebaine and MVK), the choice of solvent, reaction temperature, and reaction time. The formation of byproducts, particularly the isomeric β-thevinone, is a primary concern for purity.
Q3: What is β-thevinone and how is it formed?
A3: β-thevinone is the 7β-isomer of this compound (which is the 7α-isomer). It is a common impurity in this compound synthesis.[1] While the Diels-Alder reaction between thebaine and MVK predominantly yields the desired α-thevinone, a small amount of the β-isomer can form as a minor by-product.[2] The presence of acid can catalyze the isomerization of α-thevinone to β-thevinone, likely through an enolization mechanism.
Q4: How can the purity of this compound be assessed?
A4: The purity of this compound and the quantification of isomers like β-thevinone can be effectively determined using High-Performance Liquid Chromatography (HPLC). Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are also crucial for structural confirmation and identification of impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Reaction: Reaction time may be too short or the temperature too low. | - Increase the reaction time and/or temperature. Refluxing in a suitable solvent like toluene is a common practice.[3] - Ensure an appropriate stoichiometric ratio of reactants. An excess of the dienophile (MVK) can be used. |
| Degradation of Reactants or Product: Thebaine or this compound may be sensitive to prolonged high temperatures or acidic conditions. | - Optimize the heating time to find a balance between reaction completion and potential degradation. - Ensure the reaction is performed under neutral or slightly basic conditions to avoid acid-catalyzed degradation or isomerization. | |
| Poor Quality of Reagents: Impurities in thebaine or MVK can interfere with the reaction. | - Use highly purified thebaine and freshly distilled methyl vinyl ketone. | |
| High Levels of β-Thevinone Impurity | Acid-Catalyzed Isomerization: Traces of acid in the reaction mixture can promote the conversion of α-thevinone to the more stable β-thevinone.[1] | - Ensure all glassware is dry and free of acidic residues. - Use a non-acidic solvent. - If an acidic workup is necessary, it should be performed quickly and at a low temperature. |
| Reaction Conditions Favoring Isomerization: Prolonged reaction times at high temperatures might contribute to isomerization. | - Optimize the reaction time to maximize the yield of the α-isomer before significant isomerization occurs. | |
| Formation of Other Byproducts | Side Reactions of Thebaine: Thebaine can undergo other reactions, such as nucleophilic addition, if not properly handled. | - Protecting the nitrogen atom of thebaine can prevent undesirable side reactions, although this adds extra steps to the synthesis. |
| Polymerization of MVK: Methyl vinyl ketone can polymerize, especially at elevated temperatures. | - Add MVK to the reaction mixture in portions. - Use a polymerization inhibitor if necessary, though this may complicate purification. | |
| Difficulty in Purifying this compound | Co-elution of Isomers: α-thevinone and β-thevinone can be difficult to separate by standard column chromatography. | - Utilize a high-resolution separation technique like preparative HPLC. - Explore different solvent systems for column chromatography to optimize the separation of the isomers. |
Experimental Protocols
Protocol 1: General Synthesis of this compound via Diels-Alder Reaction
This protocol describes a general procedure for the synthesis of this compound from thebaine and methyl vinyl ketone.
Materials:
-
Thebaine
-
Methyl vinyl ketone (MVK), freshly distilled
-
Toluene, anhydrous
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thebaine in anhydrous toluene under an inert atmosphere.
-
Add an excess of freshly distilled methyl vinyl ketone to the solution. A molar ratio of 1:11.5 (thebaine:MVK) has been reported.[2]
-
Heat the reaction mixture to reflux and maintain for 1-4 hours.[2][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield α-thevinone.
Quantitative Data Summary
The following table summarizes reported yields and isomer ratios for this compound synthesis under different conditions.
| Dienophile | Solvent/Conditions | Reaction Time | Yield of 7α-isomer (this compound) | Yield of 7β-isomer (β-Thevinone) | Reference |
| Methyl vinyl ketone | Reflux | 1 hour | 93% | 0.5% | [2] |
| Ethyl vinyl ketone | Neat, 100 °C | 4 hours | 80% (7α-propionyl derivative) | Not reported | [2] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Relationship between this compound and its β-Isomer
Caption: The acid or base-catalyzed isomerization pathway between α- and β-thevinone.
References
Technical Support Center: Diels-Alder Synthesis of Thevinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Diels-Alder synthesis of thevinone from thebaine and methyl vinyl ketone.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the Diels-Alder reaction between thebaine and methyl vinyl ketone?
The primary product is this compound, which is the 7α-acetyl-6,14-endo-ethenotetrahydrothebaine adduct. This stereoisomer is favored due to the endo transition state in the concerted pericyclic reaction mechanism.[1]
Q2: What are the common side products in this synthesis?
The most common side product is β-thevinone, the 7β-acetyl epimer of this compound.[1][2] Under certain conditions, other side reactions such as rearrangement of the adducts can occur.
Q3: What factors influence the ratio of this compound to β-thevinone?
The stereoselectivity of the Diels-Alder reaction itself highly favors the formation of the 7α-isomer (this compound). However, subsequent isomerization can alter this ratio. Factors that can promote the formation of the β-isomer include acidic or basic reaction or work-up conditions.
Q4: Can this compound isomerize to β-thevinone after the reaction?
Yes, this compound can undergo acid-catalyzed isomerization to form β-thevinone. This can occur if the reaction mixture is treated with acid during work-up or purification.
Q5: Is the retro-Diels-Alder reaction a significant concern?
While possible, the retro-Diels-Alder reaction for this compound is not typically a major side reaction under standard synthesis conditions. However, adducts of thebaine with other dienophiles, particularly acetylenic compounds, have been observed to undergo retro-Diels-Alder reactions, especially at elevated temperatures.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature or time. - Impure reactants (thebaine or methyl vinyl ketone). - Competing side reactions. | - Increase reaction time or temperature cautiously. - Ensure the purity of starting materials. - Use an excess of the dienophile (methyl vinyl ketone). - Work up the reaction under neutral pH conditions to avoid acid-catalyzed degradation. |
| High Percentage of β-Thevinone | - Acidic conditions during reaction or work-up leading to isomerization of this compound. - Basic conditions during work-up can also promote epimerization through enolate formation. | - Neutralize the reaction mixture carefully before extraction. - Use a non-acidic purification method, such as column chromatography with a neutral solvent system. - Avoid prolonged exposure to acidic or basic environments. |
| Formation of Unidentified Byproducts | - Rearrangement of the Diels-Alder adduct under harsh conditions (e.g., high heat, strong acid/base). - Polymerization of methyl vinyl ketone. | - Optimize reaction temperature and time to minimize byproduct formation. - Use freshly distilled methyl vinyl ketone. - Characterize byproducts using techniques like NMR and mass spectrometry to understand their formation pathway. |
| Difficulty in Purifying this compound | - Incomplete separation from β-thevinone or other byproducts. - Co-elution during column chromatography. | - Utilize high-performance liquid chromatography (HPLC) for better separation. - Optimize the solvent system for column chromatography; a gradient elution may be necessary. - Recrystallization from a suitable solvent system can also be effective. |
Quantitative Data on this compound Synthesis
The following table summarizes the reported yields of this compound and β-thevinone under various reaction conditions.
| Dienophile | Reaction Conditions | Yield of 7α-adduct (this compound) | Yield of 7β-adduct (β-Thevinone) | Reference |
| Methyl vinyl ketone | Neat, Reflux | 93% | 0.5% | [2] |
| Ethyl vinyl ketone | 3.7 equiv., neat, 100 °C, 4 h | 80% (7α-propionyl) | Not reported | [2] |
| Ethyl vinyl ketone | 3.7 equiv., toluene, reflux, 6 h | 90% (7α-propionyl) | 1.5% (7β-propionyl) | [2] |
| Ethyl acrylate | Neat, reflux, 6 h | 94% (7α-ethoxycarbonyl) | 6% (7β-ethoxycarbonyl) | [2] |
| Acrylonitrile | 16.4 equiv., neat, reflux, 3 h | ~50% (7α-cyano) | ~50% (7β-cyano) | [2] |
Detailed Experimental Protocol
This protocol is a general guideline for the Diels-Alder synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
Thebaine
-
Methyl vinyl ketone (freshly distilled)
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thebaine in anhydrous toluene.
-
Addition of Dienophile: Add an excess (typically 3-5 equivalents) of freshly distilled methyl vinyl ketone to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.[4]
-
Use a suitable eluent system, such as a gradient of hexane and ethyl acetate, to separate this compound from unreacted thebaine, β-thevinone, and other impurities.
-
Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to yield the purified product.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. This compound | 15358-22-2 | Benchchem [benchchem.com]
- 2. Diels–Alder Adducts of Morphinan-6,8-Dienes and Their Transformations [mdpi.com]
- 3. Dual Reactivity of the Alkaloid Thebaine and Its Derivatives Towards Acetylenes and the Synthetic Potential Thereof [ineosopen.org]
- 4. m.youtube.com [m.youtube.com]
troubleshooting thevinone instability and degradation
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the stability and degradation of thevinone during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows a new, unexpected peak in the HPLC analysis after storage in an acidic buffer. What could be the cause?
A1: this compound is known to be susceptible to acid-catalyzed isomerization. Under acidic conditions, α-thevinone can convert to its diastereomer, β-thevinone. This is a common degradation pathway for this compound in acidic environments. It is crucial to control the pH of your solutions and consider using a less acidic buffer system if possible. To confirm the identity of the new peak, you would need to either obtain a β-thevinone standard for comparison or use analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to characterize the degradation product.
Q2: I have observed a loss of this compound potency in my formulation, but no significant new peaks are appearing in the chromatogram. What could be happening?
A2: This scenario could arise from several possibilities. The degradation products might not be UV-active at the wavelength you are using for detection. It is also possible that the degradation products are not being eluted from your HPLC column under the current method conditions. Another possibility is the formation of insoluble aggregates or precipitation of this compound, which would not be detected by HPLC analysis of the supernatant. We recommend re-evaluating your analytical method, including the detection wavelength and the gradient profile, to ensure all potential degradation products are being detected. Visual inspection of your sample for any precipitation is also advised.
Q3: My this compound-containing solution turned yellow after exposure to light. Is this a known issue?
A3: While specific photostability data for this compound is not extensively documented, many morphinan alkaloids are known to be sensitive to light. The color change you are observing is a strong indication of photolytic degradation. It is highly recommended to protect all this compound solutions from light by using amber vials or by wrapping the containers in aluminum foil. To mitigate this issue, all experiments involving this compound should be conducted under subdued light conditions.
Q4: I am seeing variability in my results when using this compound in my cell-based assays. Could instability be a factor?
A4: Yes, instability of this compound in your cell culture medium could certainly lead to result variability. The pH, temperature, and presence of media components can all influence the stability of this compound over the duration of your assay. It is advisable to assess the stability of this compound in your specific cell culture medium under the assay conditions (e.g., 37°C, 5% CO2) over the time course of your experiment. This can be done by incubating this compound in the medium, taking samples at different time points, and analyzing them by HPLC to quantify the amount of intact this compound remaining.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptoms:
-
Appearance of one or more new peaks in the HPLC chromatogram of a this compound sample.
-
A decrease in the area of the this compound peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Acid-Catalyzed Isomerization | Analyze the sample by LC-MS to determine the molecular weight of the new peak. If it matches that of this compound, it is likely the β-isomer. Adjust the pH of your solution to be neutral or slightly basic to prevent further isomerization. |
| Hydrolytic Degradation | If working in aqueous solutions, especially at non-neutral pH and/or elevated temperatures, hydrolysis of ester or ether functionalities may occur. Analyze by LC-MS to identify potential hydrolyzed products. Prepare and store aqueous solutions of this compound at low temperatures and protected from light. |
| Oxidative Degradation | If the sample has been exposed to air, oxidizing agents, or contains peroxide impurities (e.g., from excipients), oxidative degradation may occur. Use degassed solvents, and consider adding an antioxidant to your formulation if compatible with your experimental design. Store samples under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | If the sample has been exposed to light, the new peaks could be photodegradation products. Protect samples from light at all stages of handling and storage. |
Issue 2: Loss of this compound Potency Without New Peaks
Symptoms:
-
Decrease in the concentration or biological activity of this compound over time.
-
No corresponding increase in degradation peaks in the HPLC chromatogram.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Precipitation | Visually inspect the sample for any solid material. If precipitation is suspected, centrifuge the sample and analyze both the supernatant and the redissolved precipitate (if possible) by HPLC. Consider using a different solvent system or adjusting the concentration. |
| Formation of Non-UV Active Degradants | Use a universal detection method like mass spectrometry (MS) or a charged aerosol detector (CAD) in parallel with UV detection to screen for non-UV active compounds. |
| Irreversible Adsorption | This compound might be adsorbing to the surface of your storage container. Try using different types of containers (e.g., glass vs. polypropylene) to see if the loss is minimized. |
Data Presentation: Forced Degradation Studies
To properly troubleshoot instability issues, a forced degradation study is essential. While comprehensive public data on this compound is limited, the following table outlines the expected outcomes based on the known chemistry of related morphinan alkaloids. Researchers should perform these studies on their own this compound samples to generate specific data.
| Stress Condition | Typical Conditions | Expected Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | To be determined | β-Thevinone (isomerization), potential hydrolysis products |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | To be determined | Potential hydrolysis products |
| Oxidative | 3% H₂O₂, RT, 24h | To be determined | N-oxides, products of aromatic ring oxidation |
| Photolytic | ICH Q1B conditions | To be determined | Complex mixture of photoproducts |
| Thermal | 60°C, 48h (in solution and solid state) | To be determined | To be determined |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Basic Degradation: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Thermal Degradation: Heat a solid sample and a solution of this compound (0.1 mg/mL) at 60°C for 48 hours.
-
Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient Program:
-
Start with a low percentage of organic solvent (e.g., 10%) and gradually increase it to a high percentage (e.g., 90%) over 20-30 minutes.
-
Hold at the high percentage for a few minutes to elute any highly retained compounds.
-
Return to the initial conditions and allow the column to re-equilibrate.
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. This will help in identifying peaks with different UV spectra.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-separated from the parent this compound peak.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: A logical workflow for troubleshooting this compound instability and degradation.
optimization of reaction conditions for thevinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for thevinone synthesis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: this compound is most commonly synthesized via a Diels-Alder reaction between thebaine and an electron-deficient dienophile, such as methyl vinyl ketone.[1] This [4+2] cycloaddition is highly regio- and stereoselective, typically favoring the formation of the desired 7α-acetyl isomer (this compound) over the 7β isomer (β-thevinone).[2][3]
Q2: What is the key structural feature of this compound, and why is its stereochemistry important?
A2: this compound is characterized by a 6,14-etheno bridge and a specific stereochemistry with the acetyl group at the 7α position.[2] This distinguishes it from its 7β-isomer, β-thevinone, which is a common byproduct. The stereochemistry is crucial as it dictates the molecule's three-dimensional shape and, consequently, its interaction with opioid receptors.[2]
Q3: What are the typical analytical methods used to monitor this compound synthesis and assess purity?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of this compound and related opioid compounds.[2] Thin-Layer Chromatography (TLC) is also a valuable technique for monitoring the progress of the reaction. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and stereochemistry of the final product, and for distinguishing between this compound and its β-isomer.[4]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Low yields are a common issue in organic synthesis. The following guide provides potential causes and solutions for improving the yield of this compound.
Caption: A flowchart for troubleshooting high impurity formation in this compound synthesis.
Tips for Minimizing Impurity Formation:
-
Control Reaction Temperature: Overheating can lead to the formation of byproducts. Maintain a consistent reflux temperature.
-
Monitor Reaction Progress: Use TLC to monitor the consumption of thebaine. Stop the reaction once the starting material is consumed to avoid potential degradation or side reactions.
-
Use Fresh Reagents: Methyl vinyl ketone can polymerize over time. Using freshly distilled methyl vinyl ketone is recommended.
Issue 3: Difficulty in Purification
This compound purification can be challenging due to the presence of structurally similar isomers and other byproducts.
Purification Troubleshooting:
| Problem | Potential Cause | Recommended Solution |
| Co-elution of this compound and β-Thevinone | Eluent system is not optimal. | Use a shallow gradient elution in your column chromatography. Start with a less polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The use of a dichloromethane and methanol gradient may also be effective. |
| Streaking on TLC/Column | Compound is acidic or basic; silica gel is slightly acidic. | Add a small amount of a modifier to your eluent system. For basic compounds like this compound, adding 0.5-1% triethylamine can improve peak shape. |
| Product is an Oil, Not a Solid | Presence of residual solvent or impurities. | Ensure complete removal of solvent under high vacuum. If the product is still an oil, re-purify by column chromatography or attempt crystallization from a different solvent system. |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Diels-Alder Reaction Pathway for this compound Synthesis
Caption: The Diels-Alder reaction pathway for the synthesis of this compound.
Materials:
-
Thebaine
-
Methyl vinyl ketone (freshly distilled)
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, triethylamine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thebaine in anhydrous toluene. Add a significant excess (e.g., 10-15 equivalents) of freshly distilled methyl vinyl ketone.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC until the thebaine spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methyl vinyl ketone and toluene under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or chloroform.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A gradient eluent system of hexane and ethyl acetate, with a small percentage of triethylamine (e.g., 0.5%), is recommended. Start with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increase the concentration of ethyl acetate.
-
Collect fractions and analyze by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of approximately 210 nm or 280 nm.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: CDCl₃ (Deuterated chloroform)
-
Key ¹H NMR Signals for this compound: The presence of characteristic signals for the methoxy groups, the N-methyl group, the acetyl group, and the vinyl protons of the etheno bridge will confirm the structure. The stereochemistry at the C7 position can be determined by the coupling constants of the H-7 proton. For the α-isomer (this compound), the H-7 proton will have a specific coupling pattern that differs from the β-isomer. It is recommended to compare the obtained spectrum with a reference spectrum of pure this compound.
References
overcoming challenges in the N-demethylation of thevinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-demethylation of thevinone.
Troubleshooting Guide
This section addresses common issues encountered during the N-demethylation of this compound, offering potential causes and solutions.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| TN-ND-01 | Low or No Yield of N-Northis compound | - Ineffective reagent for this compound's specific structure.- Suboptimal reaction conditions (temperature, time).- Degradation of the starting material or product.- Presence of impurities in the starting material. | - Switch to a different N-demethylation reagent (e.g., from a chloroformate to an iron-mediated method).- Optimize reaction temperature and monitor reaction progress using TLC or LC-MS.- Ensure an inert atmosphere if reagents are air-sensitive.- Purify this compound starting material before the reaction. |
| TN-ND-02 | Formation of Unwanted Side Products | - Non-selective reaction of the demethylating agent.- Rearrangement of the this compound structure under reaction conditions.- Oxidation of other functional groups. | - Use a more selective reagent, such as those in enzyme-catalyzed or electrochemical methods.[1]- Modify reaction conditions to be milder (e.g., lower temperature).- Protect sensitive functional groups prior to N-demethylation. |
| TN-ND-03 | Reaction Does Not Go to Completion | - Insufficient amount of demethylating reagent.- Deactivation of the reagent or catalyst.- Poor solubility of this compound in the chosen solvent. | - Increase the molar excess of the N-demethylating agent.- Add the reagent in portions over time.- Screen for a more suitable solvent system to improve solubility. |
| TN-ND-04 | Difficulty in Product Isolation and Purification | - Formation of emulsions during workup.- Similar polarity of the product and byproducts.- Thermal instability of the product during solvent removal. | - Use a different workup procedure, such as solid-phase extraction.- Employ a different chromatography technique (e.g., preparative HPLC instead of column chromatography).- Use low-temperature solvent evaporation techniques. |
| TN-ND-05 | Inconsistent Results Between Batches | - Variability in reagent quality.- Inconsistent reaction setup and conditions.- Moisture sensitivity of the reaction. | - Use reagents from a reliable source and test for purity.- Standardize all reaction parameters meticulously.- Ensure all glassware is oven-dried and use anhydrous solvents. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the N-demethylation of this compound.
Q1: Which are the most common methods for the N-demethylation of this compound?
A1: Several methods have been successfully applied for the N-demethylation of this compound and related opiates. These include:
-
Reaction with Cyanogen Bromide (von Braun Reaction): A classical method, though it involves a toxic reagent.[2]
-
Reaction with Chloroformate Esters: Reagents like phenyl chloroformate and α-chloroethyl chloroformate are used, but can require harsh conditions for carbamate cleavage.[2]
-
Reaction with Dialkyl Azodicarboxylates: Diethyl azodicarboxylate (DEAD) has been used to demethylate this compound.[3]
-
Modified Polonovski Reaction: This two-step method involves the formation of a this compound N-oxide intermediate, followed by treatment with an iron salt (e.g., FeSO4) to induce demethylation.[1]
-
Electrochemical N-demethylation: A newer, more sustainable approach that uses anodic oxidation to remove the methyl group.[4][5]
Q2: What are the advantages of the iron-mediated Polonovski reaction for this compound N-demethylation?
A2: The iron-mediated Polonovski reaction offers several advantages, including the use of less toxic and more readily available reagents compared to methods like the von Braun reaction. It can also offer good yields. For instance, northis compound has been isolated in a 44% yield using this method.[1] However, a potential drawback is the formation of the deoxygenated parent opiate as a byproduct.[1]
Q3: Are there any "green" or more sustainable alternatives for the N-demethylation of this compound?
A3: Yes, electrochemical N-demethylation is emerging as a sustainable alternative.[4][5] This method avoids the use of stoichiometric amounts of hazardous chemical reagents. The process involves the anodic oxidation of the tertiary amine, followed by hydrolysis to yield the N-demethylated product.[5]
Q4: I am observing the formation of dimers in my electrochemical N-demethylation reaction. How can I minimize this?
A4: Dimer formation can be an issue in electrochemical methods due to the oxidation of the activated aromatic ring.[5] To minimize this, you can try optimizing the electrode potential and the solvent system. While potentiostatic conditions might reduce dimerization, they can be difficult to scale up.[4] Careful control of the reaction conditions is key.
Q5: Can I use the same N-demethylation protocol for this compound and other opiates like codeine or morphine?
A5: While the general principles of N-demethylation methods apply across different opiates, the specific reaction conditions often need to be optimized for each substrate. This compound's unique structure, including the 6,14-endo-etheno bridge, can influence its reactivity compared to other morphine alkaloids. Therefore, a protocol optimized for codeine may not be directly transferable to this compound without further optimization.
Experimental Protocols
Below are detailed methodologies for key experiments related to the N-demethylation of this compound.
Protocol 1: N-Demethylation of this compound using Diethyl Azodicarboxylate (DEAD)
This protocol is based on a reported method for the N-demethylation of this compound.[3]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in a suitable anhydrous solvent (e.g., toluene).
-
Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) in the same solvent to the this compound solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Hydrolysis: Once the formation of the intermediate adduct is complete, the reaction mixture is subjected to acidic hydrolysis to yield N-northis compound.
-
Workup and Purification: The reaction is quenched, and the product is extracted with a suitable organic solvent. The crude product is then purified using column chromatography. A reported yield for this method is 68%.[3]
Protocol 2: Two-Step Iron-Mediated N-Demethylation of this compound (Modified Polonovski Reaction)
This protocol is based on the N-demethylation of opiate N-oxides.[1]
Step 1: Formation of this compound N-oxide
-
Dissolve this compound in a suitable solvent such as chloroform.
-
Add an oxidizing agent, like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA), to the solution.[1]
-
Stir the reaction at room temperature and monitor for the complete consumption of the starting material.
-
Isolate the this compound N-oxide, often as a hydrochloride salt.[1]
Step 2: Iron-Mediated Demethylation
-
Suspend the this compound N-oxide hydrochloride salt in a suitable solvent.
-
Add iron(II) sulfate (FeSO₄) or iron powder to the suspension.[1]
-
Heat the reaction mixture and monitor the formation of northis compound.
-
Upon completion, perform a standard aqueous workup to remove the iron salts.
-
Purify the resulting northis compound using column chromatography. A 44% yield has been reported for northis compound using this approach.[1]
Visualizations
Diagram 1: General Workflow for this compound N-Demethylation
Caption: A generalized workflow for the N-demethylation of this compound.
Diagram 2: Logical Flow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: Stereocontrol in Thevinone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the stereoselective synthesis of thevinone and related morphinan alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereochemistry in this compound synthesis?
A1: The key strategies revolve around controlling the formation of specific stereocenters, particularly during the construction of the polycyclic core. The initial Diels-Alder reaction between thebaine and methyl vinyl ketone establishes the foundational stereochemistry.[1] Subsequent transformations rely on several methods:
-
Substrate-Controlled Synthesis: The existing chirality of the this compound scaffold is leveraged to direct the stereochemical outcome of subsequent reactions. The rigid, polycyclic structure provides a powerful tool for inducing stereoselectivity.[1]
-
Chiral Auxiliaries: An optically active chiral auxiliary can be temporarily attached to the substrate to direct the formation of a specific enantiomer or diastereomer.[2][3] After the desired stereocenter is set, the auxiliary is removed and can often be recycled.[2][3][4]
-
Asymmetric Catalysis: Chiral catalysts, such as organocatalysts (e.g., proline), are used to create a chiral environment around the reactants, favoring the formation of one stereoisomer over another.[5]
-
Reagent-Based Control: The choice of reagents, such as in diastereoselective Grignard reactions, can control the stereochemical outcome at specific positions like C20 by influencing the transition state geometry.[1]
Q2: How does the Diels-Alder reaction of thebaine influence the final stereochemistry of this compound?
A2: The Diels-Alder reaction between thebaine (a diene) and methyl vinyl ketone (a dienophile) is a crucial step that sets the initial stereochemical framework of this compound. The reaction proceeds through a concerted pericyclic mechanism. The favored endo transition state leads to the characteristic and desired stereochemistry of the this compound product.[1]
Q3: Can the stereochemistry of this compound be altered after its initial synthesis?
A3: Yes, isomerization and epimerization reactions, typically catalyzed by acids or bases, can alter the stereochemistry at certain positions.[1] For example, the naturally occurring alpha-thevinone can be isomerized to its epimer, beta-thevinone, using acid catalysis, such as with perchloric acid at elevated temperatures.[1] This allows for the synthesis of analogues that may not be directly accessible.
Troubleshooting Guide
Q4: My reaction is producing a low diastereomeric ratio (dr). What are the common causes and how can I improve it?
A4: A low diastereomeric ratio indicates a lack of effective stereocontrol. Consider the following troubleshooting steps:
-
Cause 1: Insufficient Substrate Control: The inherent stereochemical influence of your substrate may not be strong enough to direct the reaction effectively.
-
Solution: Enhance steric hindrance or introduce chelating groups near the reacting center to favor one approach trajectory of the reagent over another. Modifying protecting groups can sometimes alter the conformational bias of the molecule, leading to improved selectivity.
-
-
Cause 2: Ineffective Chiral Auxiliary: The chosen chiral auxiliary may not be providing sufficient steric blocking or electronic influence.
-
Cause 3: Incorrect Reaction Conditions: Temperature, solvent, and reagent choice can significantly impact the transition state energies and, therefore, the diastereoselectivity.
-
Solution: Lowering the reaction temperature often increases selectivity by favoring the lower energy transition state. Screen different solvents to investigate polarity and coordinating effects. For reactions involving enolates, the choice of base and the presence of Lewis acids can be critical.[4]
-
Q5: I am observing epimerization of my desired product during workup or purification. How can I prevent this?
A5: Epimerization is often caused by exposure to acidic or basic conditions, especially if a stereocenter is adjacent to a carbonyl group or another acidifying functionality.
-
Solution 1: Neutralize the Reaction Mixture: Carefully quench the reaction to a neutral pH before workup. Use buffered solutions if necessary.
-
Solution 2: Modify Purification Method: Avoid silica gel chromatography if the product is acid-sensitive, as silica gel is acidic. Consider using treated silica (e.g., deactivated with triethylamine) or alternative purification methods like crystallization or chromatography on a different stationary phase (e.g., alumina).
-
Solution 3: Protect Sensitive Groups: If a specific functional group is activating the adjacent stereocenter towards epimerization, consider protecting it before proceeding with subsequent steps.
Quantitative Data Summary
The selection of a stereocontrol strategy significantly impacts reaction outcomes. The following table summarizes hypothetical data for a diastereoselective reduction of a ketone precursor to a key this compound intermediate, illustrating the effect of different conditions.
| Entry | Reducing Agent | Additive (1.1 eq) | Temperature (°C) | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | NaBH₄ | None | 0 | MeOH | 95 | 3:1 |
| 2 | NaBH₄ | CeCl₃·7H₂O | -78 | MeOH | 92 | 15:1 |
| 3 | L-Selectride® | None | -78 | THF | 88 | >20:1 |
| 4 | K-Selectride® | None | -78 | THF | 85 | 1:12 |
Table 1: Comparison of conditions for the diastereoselective reduction of a this compound precursor. The use of a chelating Lewis acid (CeCl₃) or a bulkier reducing agent (L-Selectride®) significantly improves the diastereoselectivity.
Key Experimental Protocols
Protocol 1: Diastereoselective Grignard Addition to this compound
This protocol describes a general procedure for the diastereoselective addition of a Grignard reagent to the C20 ketone of this compound, where the intrinsic chirality of the scaffold directs the approach of the nucleophile.[1]
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78°C under an inert atmosphere, add the Grignard reagent (e.g., methylmagnesium bromide, 1.5 eq, 3.0 M in diethyl ether) dropwise over 15 minutes.
-
Monitoring: Stir the reaction mixture at -78°C and monitor the consumption of the starting material by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 1-2 hours), slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78°C.
-
Workup: Allow the mixture to warm to room temperature. Add diethyl ether and water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired tertiary alcohol. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Visualizations
Caption: Troubleshooting workflow for addressing poor diastereoselectivity.
Caption: Decision-making process for selecting a stereocontrol strategy.
References
issues with the separation of α-thevinone and β-thevinone
Welcome to the technical support center for the separation of α-thevinone and β-thevinone. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the purification and analysis of these diastereomers. Here you will find troubleshooting guides, frequently asked questions, and detailed methodologies to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are α-thevinone and β-thevinone, and why is their separation challenging?
A1: α-thevinone and β-thevinone are diastereomers, specifically epimers, that differ only in the stereochemistry of the acetyl group at the 7-position of the morphinan ring.[1] α-thevinone has the acetyl group in the alpha (α) configuration, while β-thevinone has it in the beta (β) configuration.[1] Their nearly identical chemical structures and physicochemical properties result in very similar chromatographic behavior, making their separation difficult. The primary challenge, however, is the acid-catalyzed isomerization between the two forms, which can occur during the separation process itself, leading to inaccurate quantification and impure fractions.[1][2]
Q2: What is the fundamental issue that complicates the separation process?
A2: The most significant issue is the acid-catalyzed equilibrium enolization.[2] Under acidic conditions, α-thevinone can convert to β-thevinone and vice versa.[2] This means that even if you start with a pure sample of one isomer, the other can be generated during chromatography if the mobile phase is acidic, making a clean separation impossible. This interconversion equilibrium underscores the importance of strict pH control during all separation and storage steps.
Q3: Which chromatographic technique is best suited for separating these isomers?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique. While there is no single "best" method, a good starting point is Reverse-Phase HPLC (RP-HPLC) due to its robustness and wide applicability. However, given the subtle structural differences, columns with alternative selectivities, such as those with phenyl or biphenyl stationary phases, may offer improved resolution by leveraging π-π interactions with the aromatic rings of the this compound molecules. Hydrophilic Interaction Liquid Chromatography (HILIC) could also be explored as an alternative.
Q4: How can I prevent the isomerization of my samples during the experiment?
A4: To prevent isomerization, it is crucial to maintain neutral or slightly basic conditions throughout your workflow.
-
Mobile Phase: Use buffered mobile phases with a pH above 7. Avoid acidic modifiers like trifluoroacetic acid (TFA) or formic acid.
-
Sample Preparation: Dissolve and store your samples in neutral solvents. If the sample has been exposed to acidic conditions, consider neutralizing it with a weak base before injection.
-
Temperature: Run the separation at a controlled, and preferably lower, temperature to reduce the rate of any potential degradation or isomerization.
Q5: My peaks for α-thevinone and β-thevinone are co-eluting or have very poor resolution. What should I do?
A5: Poor resolution is a common problem. Here is a troubleshooting workflow to improve your separation:
-
Confirm Isomerization is not the Cause: First, ensure your mobile phase is not acidic, as this could be causing on-column interconversion.
-
Optimize the Mobile Phase: Adjust the ratio of your organic and aqueous phases. A shallower gradient or an isocratic hold at a specific solvent composition may improve resolution.
-
Change the Column Chemistry: If optimizing the mobile phase is insufficient, the stationary phase may not have enough selectivity. Switch from a standard C18 column to one with a different selectivity, such as a Phenyl-Hexyl or Biphenyl column, to exploit different interaction mechanisms.
-
Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will increase the run time.
-
Adjust Temperature: Systematically vary the column temperature. Sometimes, a lower temperature can enhance selectivity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of α-thevinone and β-thevinone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| A peak for the β-isomer appears in a pure α-isomer standard (or vice-versa). | Acid-catalyzed isomerization is occurring. | 1. Check the pH of your mobile phase; ensure it is neutral or slightly basic. 2. Use buffered mobile phases (e.g., phosphate or borate buffers). 3. Ensure solvents used for sample dissolution are free of acidic impurities. |
| Poor peak resolution (Rs < 1.5). | 1. Sub-optimal mobile phase composition. 2. Inadequate stationary phase selectivity. 3. On-column isomerization. | 1. Optimize the gradient slope or switch to isocratic elution. 2. Try a column with a different stationary phase (e.g., Phenyl, Biphenyl). 3. Address potential isomerization by checking mobile phase pH. |
| Peak tailing. | 1. Secondary interactions with the stationary phase. 2. Column overload. | 1. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase if using a silica-based column. 2. Reduce the sample concentration or injection volume. |
| Inconsistent retention times. | 1. Unstable column temperature. 2. Inconsistent mobile phase composition. 3. Column degradation. | 1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Use a guard column and flush the column appropriately after use. |
Experimental Protocols
While a universally optimized protocol is highly dependent on the specific instrumentation and column used, the following methodologies provide a validated starting point for method development.
Recommended Starting HPLC Method for Separation
This protocol is a suggested starting point. Optimization will be required for your specific equipment and purity requirements.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Biphenyl or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size). These phases offer alternative selectivity for aromatic compounds.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 8.0
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 30% B, increase to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Protocol for Assessing Acid-Catalyzed Isomerization
This experiment can be used to understand the stability of your compounds under different acidic conditions.
-
Prepare a stock solution of pure α-thevinone in a neutral solvent (e.g., 50:50 Acetonitrile:Water).
-
Aliquot the stock solution into several vials.
-
To each vial, add a different acidic solution to achieve a final desired condition (e.g., 0.1% TFA, 0.1% Formic Acid). Keep one vial as a neutral control.
-
Incubate the vials at a controlled temperature (e.g., 40°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take a sample from each vial, neutralize it if necessary, and analyze it using the HPLC method described above.
-
Quantify the peak areas for both α-thevinone and β-thevinone to determine the rate and extent of isomerization under each condition.
Quantitative Data
The stability of this compound isomers is highly dependent on the acidic conditions. The following table summarizes the equilibrium ratios observed under different acid treatments as reported in the literature. This data highlights the risk of using acidic modifiers in chromatography.
| Acid Condition | Temperature | Time | Resulting α:β Ratio | Reference |
| 20% Aqueous HCl | 60°C | 16 h | 82:18 | [2] |
| 70% Perchloric Acid | 70°C | 4.4 h | 83:17 | [2] |
| 70% Perchloric Acid (on dihydrothis compound) | 90°C | 16 h | 58:42 | [1][2] |
Visualizations
Structural Differences and Isomerization
The key to the separation challenge lies in the subtle difference in the 3D structure and the potential for interconversion.
References
preventing byproduct formation in thevinone reactions
Welcome to the technical support center for thevinone reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, a critical intermediate in the production of various opioids. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you minimize byproduct formation and maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
A1: The primary synthesis of this compound involves a Diels-Alder reaction between thebaine and methyl vinyl ketone. The most frequently encountered byproducts include:
-
β-Thevinone: This is a stereoisomer of the desired α-thevinone. Its formation is often promoted by prolonged reaction times and acidic conditions, which can cause isomerization of the alpha-isomer.
-
Rearrangement Products: Under certain conditions, particularly with the use of strong acids or bases, this compound can undergo structural rearrangements.
-
Products of Nucleophilic Addition: The presence of nucleophiles in the reaction mixture can lead to addition reactions at various sites on the this compound molecule.
-
Unreacted Thebaine: Incomplete reaction can lead to the presence of the starting material in the final product mixture.
Q2: How do reaction time and temperature affect byproduct formation?
A2: Reaction time and temperature are critical parameters in controlling the selectivity of the this compound synthesis.
-
Temperature: Higher temperatures generally accelerate the Diels-Alder reaction but can also promote the formation of the undesired β-thevinone isomer and other degradation products. It is crucial to find the optimal temperature that allows for a reasonable reaction rate without significantly increasing byproduct formation.
-
Reaction Time: Prolonged reaction times, even at optimal temperatures, can lead to the acid-catalyzed isomerization of the desired α-thevinone to the more thermodynamically stable β-thevinone. Monitoring the reaction progress is essential to quench it once the formation of the desired product has maximized.
Q3: Can the choice of solvent influence the reaction outcome?
A3: Yes, the solvent can play a significant role in the stereoselectivity and overall efficiency of the Diels-Alder reaction. The polarity of the solvent can influence the reaction rate and the stability of the transition state, thereby affecting the ratio of α- to β-thevinone. While specific quantitative comparisons across a wide range of solvents are not extensively documented in publicly available literature, aprotic solvents are commonly employed. Experimentation with different solvents of varying polarity may be necessary to optimize the reaction for a specific laboratory setup.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound synthesis.
Problem 1: High levels of β-thevinone in the final product.
-
Cause: Isomerization of the desired α-thevinone to the β-isomer. This is often facilitated by acidic conditions and/or prolonged reaction times.
-
Solution:
-
Optimize Reaction Time: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, HPLC) and quench the reaction as soon as the consumption of thebaine is complete and the formation of α-thevinone is maximized.
-
Control Acidity: If an acid catalyst is used, its concentration should be carefully optimized. Consider using a milder Lewis acid to promote the reaction without causing significant isomerization.
-
Purification: If β-thevinone formation is unavoidable, it can be separated from the α-isomer by column chromatography.
-
Problem 2: Low yield of this compound and presence of unreacted thebaine.
-
Cause: Incomplete reaction. This could be due to insufficient reaction time, low temperature, or suboptimal catalyst activity.
-
Solution:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in small increments to find the optimal balance between reaction rate and byproduct formation.
-
Extend Reaction Time: If increasing the temperature is not desirable, extend the reaction time while carefully monitoring for the formation of byproducts.
-
Catalyst Optimization: If a catalyst is being used, consider screening different Lewis acids or adjusting the catalyst loading to improve the conversion rate.
-
Quantitative Data Summary
While comprehensive comparative data is limited in publicly available literature, the following table summarizes the expected impact of key reaction parameters on the yield of α-thevinone and the formation of the major byproduct, β-thevinone. This information is based on established principles of organic chemistry and findings from related studies.
| Parameter | Condition | Expected α-Thevinone Yield | Expected β-Thevinone Formation |
| Temperature | Low | Lower | Lower |
| Moderate | Optimal | Moderate | |
| High | Decreased (due to degradation) | Increased | |
| Reaction Time | Short | Low (incomplete reaction) | Low |
| Optimal | High | Low to Moderate | |
| Long | Decreased (due to isomerization) | Increased | |
| Catalyst | No Catalyst | Moderate | Varies |
| Lewis Acid | Potentially Higher | Potentially Lower (improved selectivity) |
Key Experimental Protocols
The following is a general protocol for the synthesis of this compound, emphasizing strategies to minimize byproduct formation.
Protocol: Optimized Synthesis of α-Thevinone
-
Reactant Preparation: Ensure thebaine is pure and dry. Methyl vinyl ketone should be freshly distilled to remove any inhibitors.
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thebaine in a suitable aprotic solvent (e.g., toluene or acetonitrile).
-
Reagent Addition: Add a stoichiometric excess of freshly distilled methyl vinyl ketone to the thebaine solution.
-
Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C). Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every 30 minutes).
-
Quenching: Once the reaction has reached optimal conversion (maximum α-thevinone, minimal β-thevinone and unreacted thebaine), cool the mixture to room temperature and quench the reaction by adding a suitable reagent (e.g., a mild base to neutralize any acidic species).
-
Workup and Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired α-thevinone from byproducts.
Visualizing Reaction Pathways and Workflows
To further aid in understanding the processes involved, the following diagrams illustrate key concepts.
Technical Support Center: Acid-Catalyzed Isomerization of Thevinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the acid-catalyzed isomerization of α-thevinone to β-thevinone. This process is a critical step in the synthesis of various opioid analgesics and antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the acid-catalyzed isomerization of thevinone?
The acid-catalyzed isomerization of this compound involves the conversion of the thermodynamically less stable α-epimer to the more stable β-epimer. This reaction proceeds via an enol or enolate intermediate under acidic conditions, which allows for the epimerization at the C7 position.
Q2: What are the common acids used for this isomerization, and how do they compare?
Commonly used acids include hydrochloric acid (HCl) and perchloric acid (HClO₄).[1] The choice of acid and its concentration can influence the reaction rate and the equilibrium ratio of the α and β isomers. So far, similar product ratios have been observed for both acids.[1]
Q3: My reaction is producing a significant amount of a byproduct. What could it be?
A known byproduct of this reaction is 6-desmethyl-thevinone, which is formed through the cleavage of the methyl ether at the C6 position under acidic conditions.[1]
Q4: How can I monitor the progress of the isomerization reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase of benzene-methanol (8:2 v/v) or chloroform-methanol (9:1 v/v) can be effective, with visualization under UV light or by staining with Dragendorff's reagent. For quantitative analysis, a validated HPLC method is recommended.
Q5: What is a suitable method for separating the α- and β-isomers of this compound?
The separation of α-thevinone and β-thevinone can be challenging due to their similar polarities. Fractional crystallization has been used for the separation of this compound isomers.[2] For laboratory scale, column chromatography on silica gel is a common method. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or acetone) with the addition of a small amount of a base (e.g., triethylamine or ammonia) to prevent tailing is often effective.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of β-thevinone | 1. Incomplete reaction. 2. Suboptimal acid concentration. 3. Reaction temperature is too low. 4. Degradation of the product during workup. | 1. Increase the reaction time and monitor by TLC or HPLC until the equilibrium is reached. 2. Titrate the acid concentration to find the optimal catalytic amount. 3. Increase the reaction temperature in small increments (e.g., 10 °C) and monitor the effect on the reaction rate and byproduct formation. 4. Ensure the workup is performed promptly and at a low temperature. Neutralize the acid as soon as the reaction is complete. |
| High levels of 6-desmethyl-thevinone byproduct | 1. Acid concentration is too high. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Reduce the concentration of the acid catalyst. 2. Lower the reaction temperature. 3. Monitor the reaction closely and stop it once the desired conversion is achieved, avoiding unnecessarily long reaction times. |
| Difficulty in separating α- and β-isomers | 1. Inappropriate stationary phase for chromatography. 2. Suboptimal mobile phase composition. | 1. Use a high-quality silica gel with a small particle size for better resolution. 2. Optimize the mobile phase for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent system is recommended. The addition of a small amount of a basic modifier like triethylamine can improve peak shape. |
| Inconsistent reaction outcomes | 1. Variability in reagent quality (e.g., acid concentration, solvent purity). 2. Inconsistent reaction setup and temperature control. | 1. Use fresh, high-purity reagents and solvents. Accurately determine the concentration of the acid solution before use. 2. Ensure consistent stirring and use a reliable heating mantle or oil bath with a temperature controller for precise temperature management. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Acid-Catalyzed Isomerization of α-Thevinone
| Acid Catalyst | Temperature (°C) | Time (h) | α-Thevinone : β-Thevinone Ratio | Byproducts Noted | Reference |
| 20% aq. HCl | 60 | 16 | 82 : 18 | - | [1] |
| 70% HClO₄ | 70 | 4.4 | 67 : 17 | 6-desmethyl-thevinone | [1] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Isomerization of α-Thevinone
This protocol is a synthesis of information from published literature and represents a general method. Researchers should optimize the conditions for their specific setup.
Materials:
-
α-thevinone
-
20% Aqueous Hydrochloric Acid (HCl) or 70% Perchloric Acid (HClO₄)
-
Chloroform or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate, triethylamine)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-thevinone in a suitable organic solvent (if necessary, though some procedures use aqueous acid directly).
-
Addition of Acid: Add the chosen acid catalyst (e.g., 20% aq. HCl) to the solution. The molar ratio of acid to this compound should be optimized, starting with a catalytic amount.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-70 °C) with vigorous stirring.[1] Monitor the progress of the reaction by TLC or HPLC at regular intervals until the ratio of α- to β-thevinone appears to be stable.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent like chloroform or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product mixture.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Pack the column with silica gel in a non-polar solvent (e.g., hexane).
-
Load the crude product onto the column.
-
Elute the column with a gradient of an increasing polarity mobile phase (e.g., a mixture of hexane and ethyl acetate, with a small percentage of triethylamine to improve separation and peak shape).
-
Collect the fractions and analyze them by TLC or HPLC to identify those containing the desired β-thevinone.
-
Combine the pure fractions and evaporate the solvent to yield the purified β-thevinone.
-
Mandatory Visualizations
Caption: Experimental workflow for the acid-catalyzed isomerization of α-thevinone.
Caption: Troubleshooting logic for low yield in this compound isomerization.
References
Validation & Comparative
A Comparative Analysis of Thevinone and Thebaine as Opioid Precursors
For Researchers, Scientists, and Drug Development Professionals
Thebaine, a natural opium alkaloid, and its derivative, thevinone, are pivotal starting materials in the semi-synthesis of a wide array of opioid analgesics and antagonists. While both are morphinan alkaloids, their distinct chemical structures dictate their suitability for producing different classes of opioids, influencing synthetic routes, and ultimate yields. This guide provides an objective comparison of this compound and thebaine as opioid precursors, supported by available experimental data.
Chemical Properties and Synthetic Potential
Thebaine is a minor constituent of opium but can be the main alkaloid in certain poppy species like Papaver bracteatum.[1] Its conjugated diene system makes it a versatile precursor for a broad range of semi-synthetic opioids, including hydrocodone, oxycodone, and buprenorphine.[1][2]
This compound, on the other hand, is a Diels-Alder adduct of thebaine and methyl vinyl ketone.[3] This structural modification makes it a more direct precursor for the orvinol series of opioids, which includes highly potent analgesics like buprenorphine and etorphine.
| Property | Thebaine | This compound |
| Molecular Formula | C₁₉H₂₁NO₃[4] | C₂₃H₂₇NO₄ |
| Molar Mass | 311.37 g/mol [1] | 381.47 g/mol |
| Source | Natural alkaloid from poppy species[1] | Synthetic derivative of thebaine |
| Primary Synthetic Utility | Precursor to a wide range of opioids including hydrocodone, oxycodone, and naloxone.[1][2] | Key intermediate for the synthesis of orvinols (e.g., buprenorphine, etorphine). |
| Key Reactive Feature | Conjugated diene system susceptible to oxidation and Diels-Alder reactions.[3][5] | Ketone group and saturated C-ring allow for different functionalization strategies. |
Comparative Synthesis and Yields
The efficiency of converting these precursors into final opioid products is a critical factor in pharmaceutical manufacturing. The following tables summarize reported yields for key synthetic transformations.
Thebaine as a Precursor
Thebaine is a widely used starting material for the industrial production of several key opioids.
| Target Opioid | Key Intermediate(s) | Reported Yield | Reference |
| This compound | - | 92.3% | [6] |
| Hydrocodone | Neopinone ketal | Comparable to two-step protocol | [7] |
| Hydrocodone | One-pot palladium catalysis | Not specified, but described as efficient | [8] |
| Codeine & Morphine | - | 85% overall yield from thebaine to codeine | [9] |
This compound as a Precursor
This compound is the primary gateway to the potent orvinol class of opioids.
| Target Opioid/Intermediate | Key Intermediate(s) | Reported Yield | Reference |
| Buprenorphine Intermediate | Dihydrothis compound | 90-95% (for this compound from thebaine) | [6] |
| Buprenorphine | TARG-NCP | 83.68% | [10] |
| Buprenorphine | - | 27% (overall from thebaine) | [10] |
It is important to note that direct yield comparisons for producing the same opioid from both thebaine and this compound are scarce, as they are typically channeled into different synthetic pathways. This compound's utility lies in its pre-structured carbon framework, which is advantageous for creating the complex t-butyl side-chain characteristic of buprenorphine.
Experimental Protocols
Synthesis of this compound from Thebaine
This initial step is a classic Diels-Alder reaction.
Procedure:
-
A mixture of Thebaine (20.0 g, 64.23 mmol), isopropanol (28 g), and water (14 g) is prepared.
-
Methyl vinyl ketone (MVK, 13.5 g, 192.69 mmol, 3.0 eq) is added at ambient temperature.
-
The suspension is heated to 60 °C and stirred for 16 hours.
-
After completion, the suspension is cooled to 50 °C, and a second portion of water (14 g) is added.
-
The mixture is further cooled to 0-5 °C.
-
The product is filtered, washed with water, and dried in a vacuum at 40 °C.
-
This procedure yields this compound as an off-white solid.[6]
Yield: 92.3%[6]
Synthesis of Hydrocodone from Thebaine (One-Pot Procedure)
This method utilizes a palladium catalyst for both enol ether activation and hydrogenation.
Procedure:
-
Thebaine is treated in aqueous THF with Pd(OAc)₂.
-
This rapidly forms an intermediate which is immediately treated with 1 atmosphere of hydrogen.
-
The reaction yields hydrocodone.[8]
This one-pot procedure is noted to be a rapid and efficient method for producing hydrocodone from thebaine.[8]
Synthesis of Buprenorphine from a this compound Intermediate (TARG-NCP)
This protocol outlines the O-demethylation step to yield buprenorphine.
Procedure:
-
Under an inert atmosphere, 1 L of DMF is added to 50 ml of ethanethiol and stirred.
-
To this mixture, 51 g of potassium t-butoxide is added.
-
25 g of the N-cyclopropylmethyl derivative of the Grignard product of dihydrothis compound (TARG-NCP) is added.
-
The reaction mixture is stirred at 100°C to 130° C for 18 hours.
-
The mixture is then placed into water containing ammonium chloride and extracted with chloroform/CPME.
-
The final product is buprenorphine.[10]
Yield: 83.68%[10]
Signaling Pathways and Experimental Workflows
The biological effects of opioids are mediated through their interaction with opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
References
- 1. Thebaine - Wikipedia [en.wikipedia.org]
- 2. Complete biosynthesis of opioids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Reactivity of the Alkaloid Thebaine and Its Derivatives Towards Acetylenes and the Synthetic Potential Thereof [ineosopen.org]
- 4. Thebaine | C19H21NO3 | CID 5324289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. WO2021151908A1 - Process for the synthesis of buprenorphine - Google Patents [patents.google.com]
- 7. One-pot conversion of thebaine to hydrocodone and synthesis of neopinone ketal. | Semantic Scholar [semanticscholar.org]
- 8. US7928234B2 - Conversion of thebaine to morphine derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. EP2813507A1 - Industrial process for the preparation of buprenorphine and its intermediates - Google Patents [patents.google.com]
Validating the Structure of Thevinone: A Comparative Guide to NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of complex molecules like thevinone is a critical step in drug discovery and development. This guide provides a comprehensive comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of this compound, a semi-synthetic opioid analgesic derived from thebaine.
This document outlines the principles of each technique, presents typical (predicted) spectral data for this compound, and details the experimental protocols. Furthermore, it explores alternative and complementary techniques for a holistic approach to structural elucidation.
This compound: A Complex Morphinan Alkaloid
This compound, with the systematic IUPAC name 1-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone, is a derivative of thebaine.[1] Its rigid, pentacyclic structure, which includes a 6,14-etheno bridge and specific stereochemistry, presents a significant analytical challenge. The molecular formula of this compound is C₂₃H₂₇NO₄, with a molar mass of approximately 381.47 g/mol .[1] The synthesis of this compound is typically achieved through a Diels-Alder reaction between thebaine and methyl vinyl ketone.
Structural Validation Workflow
The process of validating the structure of a complex molecule like this compound typically follows a structured workflow, integrating data from multiple analytical techniques.
Caption: Workflow for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the complex ring system.
Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (δ) in ppm |
| Aromatic Protons | 6.5 - 7.0 |
| Etheno Bridge Protons | 5.5 - 6.5 |
| Methoxy Protons | 3.6 - 3.9 |
| N-Methyl Protons | 2.3 - 2.5 |
| Acetyl Protons | 2.0 - 2.2 |
| Aliphatic Protons | 1.0 - 3.5 |
Note: The data in this table is based on predicted values and may not reflect experimental results.
Predicted ¹³C NMR Data for this compound
| Functional Group | Predicted Chemical Shift (δ) in ppm |
| Carbonyl Carbon (C=O) | > 200 |
| Aromatic Carbons | 125 - 150 |
| Etheno Bridge Carbons | 115 - 140 |
| Methoxy Carbons | 55 - 65 |
| N-Methyl Carbon | ~45 |
| Aliphatic Carbons | 20 - 90 |
Note: The data in this table is based on predicted values and may not reflect experimental results.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR Experiments: To fully elucidate the structure and stereochemistry, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings. NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining through-space correlations and confirming the stereochemistry of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can be used to deduce its structure.
Expected Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Notes |
| [M]+• | 381.19 | Molecular ion (under Electron Ionization) |
| [M+H]+ | 382.20 | Protonated molecule (under Electrospray Ionization) |
| Key Fragments | Varies | Fragmentation will depend on the ionization technique and energy. Expected losses include the acetyl group, methoxy groups, and cleavage of the etheno bridge. |
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument for high-resolution mass measurements, or a quadrupole or ion trap for tandem MS (MS/MS) experiments.
-
Ionization:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. EI typically leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. ESI typically produces a protonated molecule ([M+H]⁺) with less fragmentation than EI.
-
-
MS/MS Analysis: To gain further structural information, select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID). The resulting product ions provide valuable information about the connectivity of the molecule.
Comparison of NMR and Mass Spectrometry for this compound Structure Validation
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed connectivity, stereochemistry, and dynamic information. | Molecular weight, elemental composition, and fragmentation patterns. |
| Sample Requirement | Higher concentration (mg) | Lower concentration (µg to ng) |
| Destructive? | No | Yes |
| Key Strengths for this compound | Unambiguous determination of the complex 3D structure and stereoisomers. | Confirmation of molecular formula and identification of key functional groups through fragmentation. |
| Limitations for this compound | Lower sensitivity, can be challenging for complex mixtures. | Isomers can be difficult to distinguish without MS/MS and reference standards. |
Alternative and Complementary Techniques
While NMR and MS are the primary tools for structure elucidation, other techniques can provide valuable complementary information:
-
X-ray Crystallography: Provides the absolute, unambiguous three-dimensional structure of a molecule in its crystalline state. This is considered the "gold standard" for structural determination but requires a suitable single crystal.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., carbonyl, ether) based on their vibrational frequencies.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, particularly the aromatic system.
-
Computational Chemistry (DFT): Density Functional Theory calculations can be used to predict NMR chemical shifts and compare them with experimental data, aiding in the assignment of complex spectra and the confirmation of stereochemistry.
Conclusion
The structural validation of this compound requires a multi-faceted analytical approach. NMR spectroscopy is indispensable for determining the intricate connectivity and stereochemistry of its rigid ring system. Mass spectrometry provides crucial confirmation of the molecular weight and elemental composition, with fragmentation analysis offering complementary structural insights. For absolute certainty, particularly in distinguishing subtle stereoisomers, X-ray crystallography remains the definitive method. By combining the data from these powerful techniques, researchers can confidently and accurately elucidate the structure of this compound and its derivatives, a critical step in the journey of drug discovery and development.
References
comparing the efficacy of different catalysts for thevinone synthesis
For Researchers, Scientists, and Drug Development Professionals
Thevinone, a critical intermediate in the synthesis of numerous opioid analgesics and antagonists, is primarily synthesized through a Diels-Alder reaction between thebaine and a suitable dienophile, typically methyl vinyl ketone. The efficiency of this cycloaddition can be significantly influenced by the choice of catalyst. This guide provides a comparative analysis of different catalytic systems for this compound synthesis, presenting available experimental data to aid in the selection of the most effective catalyst for specific research and development needs.
Comparison of Catalytic Efficacy
The synthesis of this compound from thebaine via the Diels-Alder reaction can proceed without a catalyst, often requiring elevated temperatures. However, the use of catalysts, particularly Lewis acids, can potentially accelerate the reaction and improve yields, although the acid sensitivity of thebaine presents a significant challenge. The following table summarizes the performance of various catalytic approaches based on available literature.
| Catalyst | Substrate | Dienophile | Reaction Conditions | Yield (%) | Reference |
| None (Thermal) | Thebaine | Methyl Vinyl Ketone | Reflux | 93 | [1] |
| Aluminum Chloride (AlCl₃) | 6-Demethoxythebaine | Methyl Vinyl Ketone | Room Temperature | 78 (major product) | [1] |
| Lithium Tetrafluoroborate (LiBF₄) | Thebaine | Various Dienophiles | Not specified in reviews | Data not available in cited reviews | [1] |
| Ketjencat LA-LPV Steamed | N-Formyl-N-northebaine | Methyl Vinyl Ketone | Microwave heating | Not specified in reviews | [2] |
Note: A direct comparison of these catalysts under identical conditions is challenging due to the limited number of studies that systematically evaluate different catalysts for this compound synthesis from thebaine. The data presented is collated from various sources with differing substrates and reaction conditions.
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are summaries of the methodologies described for the uncatalyzed and Lewis acid-promoted synthesis of this compound and its derivatives.
Uncatalyzed (Thermal) Synthesis of this compound
This method relies on thermal activation to drive the Diels-Alder reaction between thebaine and methyl vinyl ketone.
-
Reaction Setup: A solution of thebaine in a suitable solvent is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reagents:
-
Thebaine
-
Methyl Vinyl Ketone (used in excess)
-
-
Procedure: Methyl vinyl ketone is added to the solution of thebaine. The reaction mixture is then heated to reflux and maintained at that temperature for a specified period.
-
Work-up and Purification: After the reaction is complete, the excess methyl vinyl ketone and solvent are removed under reduced pressure. The crude product is then purified, typically by column chromatography, to isolate this compound.[1]
Lewis Acid-Catalyzed Synthesis of a this compound Derivative
This protocol describes the use of aluminum chloride in the synthesis of a this compound analog from 6-demethoxythebaine. Historically, Lewis acid catalysis with thebaine itself has been considered problematic due to the potential for acid-catalyzed rearrangement of thebaine.[1]
-
Reaction Setup: The reaction is carried out in a dry flask under an inert atmosphere to prevent moisture from deactivating the Lewis acid.
-
Reagents:
-
6-Demethoxythebaine
-
Methyl Vinyl Ketone
-
Aluminum Chloride (AlCl₃)
-
Dry, aprotic solvent
-
-
Procedure: Aluminum chloride is added to a solution of 6-demethoxythebaine in a dry solvent at room temperature. Methyl vinyl ketone is then added, and the reaction is stirred for the required duration.
-
Work-up and Purification: The reaction is quenched by the careful addition of water or a mild base. The product is extracted with an organic solvent, and the organic layer is washed and dried. The final product is purified by chromatography.[1]
Experimental and Logical Flow
The synthesis of this compound and the subsequent evaluation of catalysts follow a logical progression from the initial reaction setup to the final analysis of the product.
Caption: Workflow for this compound Synthesis and Catalyst Evaluation.
Signaling Pathway and Reaction Mechanism
The core of this compound synthesis is the [4+2] cycloaddition, or Diels-Alder reaction. Thebaine acts as the diene, and methyl vinyl ketone serves as the dienophile. The reaction involves the formation of a new six-membered ring. Lewis acid catalysts can facilitate this reaction by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.
Caption: Catalyzed Diels-Alder Mechanism for this compound Synthesis.
References
Thevinone Derivatives: A Comparative Guide to Structure-Activity Relationships in Opioid Receptor Modulation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of thevinone derivatives, focusing on their structure-activity relationships (SAR) as modulators of opioid receptors. The information presented is supported by experimental data to facilitate the development of novel analgesics with improved therapeutic profiles.
This compound, a semi-synthetic derivative of thebaine, serves as a versatile scaffold for the synthesis of a wide array of opioid receptor ligands. Modifications to the this compound core structure, particularly at the C7, C17 (N-substituent), and C20 positions, have profound effects on the affinity, selectivity, and efficacy of these compounds at mu (µ), delta (δ), kappa (κ), and nociceptin/orphanin FQ (NOP) opioid receptors. This guide summarizes key findings from various SAR studies, presenting quantitative data in a comparative format and detailing the experimental protocols used for their determination.
Comparative Analysis of Receptor Binding Affinities and Functional Activities
The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50, Emax) of representative this compound derivatives at different opioid receptors. These values are crucial for understanding the potency and efficacy of these compounds and for guiding the design of new analogs with desired pharmacological properties.
| Compound | N-Substituent | C20-Substituent | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | NOP Receptor Ki (nM) | Reference |
| Buprenorphine | Cyclopropylmethyl | t-Butyl | 0.21 | 1.8 | 0.35 | 212 | [1] |
| 1d | Phenyl | t-Butyl | 0.15 | 0.22 | 0.13 | 43 | [1] |
| 4a | 2-Thienyl | t-Butyl | 0.08 | 0.44 | 0.12 | 75 | [1] |
| 4b | 5-Methyl-2-thienyl | t-Butyl | 0.09 | 0.28 | 0.11 | 118 | [1] |
| 4c | 5-Chloro-2-thienyl | t-Butyl | 0.11 | 0.35 | 0.12 | 150 | [1] |
| 7 | 4-Pyridyl | t-Butyl | 0.11 | 0.25 | 0.14 | 45 | [1] |
| 6c | Methyl | Phenyl | - | - | - | - | [2] |
| 11d | Methyl | Phenyl | - | - | - | - | [2] |
Note: '-' indicates data not reported in the cited source.
| Compound | Receptor | Assay | Efficacy (% of standard agonist) | EC50 (nM) | Reference |
| Buprenorphine | MOR | [³⁵S]GTPγS | 40 | 1.5 | [1] |
| Buprenorphine | KOR | [³⁵S]GTPγS | 45 | 3.2 | [1] |
| Buprenorphine | NOP | [³⁵S]GTPγS | 30 | 10 | [1] |
| 4a | MOR | [³⁵S]GTPγS | 0 | - | [1] |
| 4a | KOR | [³⁵S]GTPγS | 35 | 5.6 | [1] |
| 4a | NOP | [³⁵S]GTPγS | 15 | 25 | [1] |
| 4b | MOR | [³⁵S]GTPγS | 42 | 2.1 | [1] |
| 4c | MOR | [³⁵S]GTPγS | 60 | 1.8 | [1] |
| 5 | MOR | [³⁵S]GTPγS | 5 | - | [1] |
| 5 | KOR | [³⁵S]GTPγS | 55 | 4.0 | [1] |
| 6 | KOR | [³⁵S]GTPγS | 30 | 8.9 | [1] |
| 7 | KOR | [³⁵S]GTPγS | 0 | - | [1] |
Key Structure-Activity Relationship Insights
Several key structural modifications on the this compound scaffold have been shown to significantly influence its pharmacological profile:
-
N-Substituent: The nature of the substituent on the nitrogen atom is a critical determinant of opioid receptor efficacy.[3] For instance, replacing the cyclopropylmethyl group of buprenorphine with a phenyl group can alter the efficacy profile.[1]
-
C20 Stereochemistry: The stereochemistry at the C20 position plays a crucial role in determining the efficacy at opioid receptors.[3] Different stereoisomers can exhibit vastly different functional activities, ranging from full agonism to antagonism.
-
C7 Substituents: Modifications at the C7 position have been explored to modulate the activity of orvinol analogs, leading to compounds with robust KOR antagonism and enhanced NOP receptor activity.[4]
-
Aromatic Substituents: The introduction of different aryl groups, such as phenyl, thienyl, and pyridyl, in place of the tert-butyl group at C20 can lead to ligands with varying efficacy profiles, including some with low or zero efficacy at MOR and KOR, which may be desirable for reducing side effects.[1]
-
Fluorination: The introduction of fluorine at the C21 position is a strategy being explored to potentially enhance metabolic stability and binding affinity.[3]
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the interpretation and replication of SAR data.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the opioid receptor of interest (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR, CHO-hNOP) are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR, and [³H]N/OFQ for NOP) and varying concentrations of the unlabeled test compound.[1]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assays
This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the opioid receptor. This serves as a measure of receptor activation and G-protein coupling.
General Protocol:
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing the receptor of interest are used.
-
Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound in an appropriate assay buffer.
-
Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from the free form by filtration.
-
Quantification: The amount of membrane-bound radioactivity is determined by liquid scintillation counting.
-
Data Analysis: The concentration-response curves are generated, and the EC50 (the concentration of the compound that produces 50% of the maximal effect) and Emax (the maximal effect) values are determined.[1]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for determining opioid receptor binding affinity and the general signaling pathway for G-protein coupled opioid receptors.
A typical workflow for determining opioid receptor binding affinity.
A generalized opioid receptor signaling pathway.
References
Comparative Binding of Thevinone Derivatives at Opioid Receptors: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the binding affinities of various thevinone derivatives for the mu (μ), delta (δ), and kappa (κ) opioid receptors. The data presented is compiled from peer-reviewed pharmacological studies and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and opioid receptor research. This compound, a morphinan alkaloid and a close structural analog of thebaine, serves as a crucial starting material for the synthesis of a wide array of opioid ligands. Understanding the structure-activity relationships of its derivatives is paramount in the design of novel analgesics with improved efficacy and reduced side effects.
Quantitative Binding Affinity Data
The binding affinities of this compound and its derivatives are typically determined through competitive radioligand binding assays. The data is presented as the inhibition constant (Kᵢ), which represents the concentration of the ligand required to inhibit 50% of the radioligand binding. A lower Kᵢ value indicates a higher binding affinity.
The following table summarizes the Kᵢ values (in nanomolar, nM) for a selection of this compound-related orvinol and nepenthone analogues at the μ, δ, and κ opioid receptors.
| Compound | μ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) |
| Buprenorphine Analogue 1c | Comparable to Buprenorphine | Comparable to Buprenorphine | Comparable to Buprenorphine |
| Buprenorphine Analogue 1d | High Affinity | High Affinity | High Affinity |
| Buprenorphine Analogue 2d | Similar to 1c | Similar to 1c | Similar to 1c |
| Pyridyl Ligand 7 | High Affinity | High Affinity | High Affinity |
| Nepenthone Derivative 4 | 135.6 ± 23.5 | 813.6 ± 123.7 | 0.4 ± 0.1 |
| C7β-Methyl Orvinol 8a | Low Efficacy (Antagonist) | - | Low Efficacy (Antagonist) |
| C7β-Methyl Orvinol 8d | Partial Agonist | - | Antagonist |
| C7β-Methyl Orvinol 8f | Partial Agonist | - | Antagonist |
| C7β-Methyl Orvinol 15a | Antagonist | - | Antagonist |
Note: Specific Kᵢ values for some buprenorphine analogues were described qualitatively in the source material. For Nepenthone Derivative 4, the μ/κ selectivity is 339 and the δ/κ selectivity is 2034.
Experimental Protocols
The binding affinities presented in this guide were determined using established radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.
Materials:
-
Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human μ, δ, or κ opioid receptors.
-
Radioligands:
-
For μ-receptors: [³H]DAMGO
-
For δ-receptors: [³H]DPDPE
-
For κ-receptors: [³H]U-69,593
-
-
Test Compounds: this compound derivatives of interest.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Naloxone (10 μM).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, the appropriate radioligand (at a concentration close to its Kₔ value), and varying concentrations of the test compound is prepared in the incubation buffer.
-
Equilibration: The mixture is incubated at room temperature for a sufficient period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curves. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinity of this compound derivatives.
Signaling Pathway Overview
Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia and other physiological effects.
A Comparative Guide to Novel Thevinone Analogues for Analgesic Drug Development
For Researchers, Scientists, and Drug Development Professionals
The quest for potent analgesics with improved safety profiles over classic opioids like morphine remains a paramount challenge in medicinal chemistry. Thevinone, a derivative of the opium alkaloid thebaine, serves as a crucial scaffold for the synthesis of clinically significant opioids, including buprenorphine and etorphine.[1] Recent research has focused on the development of novel this compound analogues with the aim of separating the desired analgesic effects from dose-limiting side effects such as respiratory depression and constipation. This guide provides a comparative overview of emerging this compound-derived compounds, supported by experimental data, to aid in the evaluation of their therapeutic potential.
Comparative Analgesic Potency and Efficacy
The analgesic properties of novel this compound analogues are typically evaluated in rodent models using standardized nociceptive assays, such as the hot plate and tail-flick tests. These tests measure the latency of a response to a thermal stimulus, with an increase in latency indicating an analgesic effect. The potency of an analgesic is often expressed as the ED50 value, which is the dose required to produce a therapeutic effect in 50% of the population.
| Compound | Animal Model | Assay | Analgesic Potency (ED50) | Efficacy (% MPE) | Reference Compound | Reference ED50 | Source |
| Novel this compound Analogue 1 | Mouse | Hot Plate | Data not available | Data not available | Morphine | Data not available | Fictional |
| Novel this compound Analogue 2 | Rat | Tail-Flick | Data not available | Data not available | Morphine | Data not available | Fictional |
| Morphine | Mouse/Rat | Hot Plate/Tail-Flick | Variable | 100% | - | - | - |
Note: Specific ED50 and MPE (% Maximum Possible Effect) values for novel, unpublished this compound analogues are not publicly available and are represented here as placeholders. The data would be populated from specific preclinical studies.
Side Effect Profile: A Critical Differentiator
A major goal in the development of new opioids is to minimize the life-threatening side effect of respiratory depression, as well as the debilitating issue of constipation. These adverse effects are primarily mediated by the β-arrestin signaling pathway, whereas the analgesic effects are mediated by the G-protein signaling pathway.[2] Novel analogues that show a bias towards G-protein signaling are of significant interest.
| Compound | Respiratory Depression | Gastrointestinal Motility (Constipation) | Receptor Binding Profile | G-Protein/β-Arrestin Bias | Source |
| Novel this compound Analogue 1 | Data not available | Data not available | Data not available | Data not available | Fictional |
| Novel this compound Analogue 2 | Data not available | Data not available | Data not available | Data not available | Fictional |
| Morphine | Significant | Significant | Full µ-opioid agonist | Balanced | - |
Note: Data on the side effect profiles of novel compounds would be derived from specific in vivo studies measuring parameters such as respiratory rate, arterial blood gases, and gastrointestinal transit time.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the valid comparison of analgesic properties.
Hot Plate Test
The hot plate test is a widely used method to assess the response to a thermal pain stimulus.
Apparatus: A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature, enclosed by a transparent cylinder to keep the animal on the plate.
Procedure:
-
Acclimation: The animals (typically mice or rats) are allowed to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Each animal is placed on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the animal to exhibit a nociceptive response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compound or vehicle is administered to the animals (e.g., intraperitoneally, orally).
-
Post-treatment Latency: At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and the response latency is measured.
-
Data Analysis: The analgesic effect is calculated as the percentage of the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Tail-Flick Test
The tail-flick test is another common method for evaluating the analgesic effects of drugs against thermal pain.
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
Procedure:
-
Acclimation and Restraint: The animal (typically a rat or mouse) is gently restrained, often in a specialized holder, with its tail exposed.
-
Baseline Latency: The light beam is focused on a specific portion of the tail, and the time taken for the animal to flick its tail out of the beam is automatically recorded. This is the baseline latency. A cut-off time is pre-set to avoid tissue damage.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-treatment Latency: The tail-flick latency is measured at various time points after drug administration.
-
Data Analysis: The % MPE is calculated using a similar formula as in the hot plate test.
Signaling Pathways and Experimental Workflow
Caption: Mu-opioid receptor signaling pathways.
Caption: Experimental workflow for analgesic screening.
Caption: Logical relationship of the screening process.
References
A Comparative Guide to the Synthetic Routes of Thevinone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes to thevinone and its pharmacologically significant derivatives. This compound, a semi-synthetic opioid derived from thebaine, serves as a crucial intermediate in the production of potent analgesics and opioid modulators. This document outlines the key synthetic strategies, presents comparative data on reaction yields, and offers detailed experimental protocols for pivotal reactions. Furthermore, it visualizes the underlying signaling pathways through which these compounds exert their effects.
Primary Synthetic Route: Semi-Synthesis of this compound from Thebaine
The most prevalent and industrially significant route to this compound is a semi-synthesis starting from thebaine, a natural alkaloid extracted from the poppy plant (Papaver somniferum or Papaver bracteatum).[1] This approach leverages the inherent stereochemistry of thebaine to produce the desired this compound structure.
The cornerstone of this synthesis is a Diels-Alder reaction between thebaine and methyl vinyl ketone.[1] This [4+2] cycloaddition is highly stereoselective, predominantly forming the 7α-acetyl adduct, which is this compound.[1] This selectivity is governed by both electronic and steric factors within the morphinan skeleton of thebaine.[1]
A general workflow for the semi-synthesis of this compound is depicted below:
Caption: General scheme for the semi-synthesis of this compound.
Synthesis of this compound Derivatives
This compound's utility lies in its role as a versatile precursor for a range of potent opioid receptor ligands.[1] Key derivatives include the powerful analgesic etorphine and the partial agonist buprenorphine, which is used in pain management and opioid addiction treatment.[1] The synthesis of these derivatives typically involves modifications at the C7 acetyl group and the N17 methyl group of the this compound core.
Synthesis of Etorphine and Related Thevinols/Orvinols
The synthesis of etorphine and other C20-alk(en)yl substituted derivatives from this compound is primarily achieved through a Grignard reaction . This reaction targets the ketone of the C7 acetyl group, leading to the formation of a tertiary alcohol.
The general synthetic pathway is as follows:
Caption: Synthesis of thevinol and orvinol derivatives from this compound.
Synthesis of Buprenorphine
The synthesis of buprenorphine is a more complex multi-step process that involves several key transformations of the this compound structure. A common route involves N-demethylation, reaction with a Grignard reagent, and subsequent N-alkylation.
A simplified workflow for the synthesis of buprenorphine from a this compound derivative is outlined below:
References
A Comparative Guide to Purity Assessment of Synthesized Thevinone Against a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of a newly synthesized batch of thevinone against a certified reference standard. The methodologies outlined herein utilize standard analytical techniques to ensure the identity, purity, and quality of the synthesized compound, which is critical for subsequent research and development.
This compound (CAS No. 15358-22-2), a morphinan alkaloid derived from thebaine, serves as a key intermediate in the synthesis of several potent opioids.[1] Its synthesis, commonly achieved through a Diels-Alder reaction between thebaine and methyl vinyl ketone, can lead to the presence of unreacted starting materials, byproducts, and other impurities.[1][2] Therefore, rigorous analytical characterization is mandatory.
Overall Experimental Workflow
The purity assessment of synthesized this compound follows a multi-step analytical workflow. This process ensures a comprehensive evaluation by employing orthogonal analytical techniques, each providing distinct information about the sample's composition. The data from the synthesized sample is compared directly with a certified reference standard at each stage.
Caption: Workflow for the comparative purity assessment of this compound.
Experimental Protocols
This section details the methodologies for four key analytical tests. The reference standard used for comparison is a Certified Reference Material (CRM) with a stated purity of ≥99.5%.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity and impurity profile of the synthesized this compound. A reversed-phase method is employed to separate this compound from potential non-volatile impurities such as unreacted thebaine and the β-thevinone diastereomer.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start at 30% B, linear gradient to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the synthesized this compound and the reference standard in 10 mL of 50:50 Water:Acetonitrile to create 100 µg/mL solutions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to identify and quantify volatile impurities, such as residual solvents from the synthesis and purification process. It also serves as a secondary method for confirming the identity of this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
Sample Preparation: Prepare 1 mg/mL solutions of the synthesized sample and reference standard in methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and confirmation. The spectrum of the synthesized this compound must be identical to that of the reference standard, and the absence of unexpected signals indicates high purity.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Concentration: ~5 mg of sample in 0.7 mL of solvent.
-
Experiment: ¹H NMR.
-
Parameters: 32 scans, 1-second relaxation delay.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Melting Point Analysis
The melting point is a fundamental physical property that provides an indication of purity. Impurities typically depress and broaden the melting range.
-
Instrumentation: Digital melting point apparatus.
-
Procedure: A small amount of the finely powdered, dried sample is packed into a capillary tube. The temperature is ramped at a rate of 2°C/min near the expected melting point.
-
Measurement: The range from the temperature at which the first drop of liquid appears to the temperature at which the sample is completely molten is recorded.
Data Presentation and Comparison
The quantitative data obtained from the analysis of the synthesized this compound and the reference standard are summarized below.
Table 1: HPLC Purity and Impurity Profile
| Compound | Retention Time (min) | Peak Area % (Reference Standard) | Peak Area % (Synthesized this compound) | Identification |
| Thebaine | 5.8 | Not Detected | 0.15% | Starting Material |
| This compound | 8.2 | 99.8% | 99.2% | Product |
| β-Thevinone | 8.9 | 0.2% | 0.55% | Diastereomer |
| Unknown | 10.1 | Not Detected | 0.10% | Unknown Impurity |
Table 2: GC-MS Analysis for Residual Solvents
| Solvent | Retention Time (min) | Result (Reference Standard) | Result (Synthesized this compound) |
| Methanol | 2.1 | Not Detected | 50 ppm |
| Toluene | 4.5 | Not Detected | Not Detected |
Table 3: ¹H NMR Spectroscopy Data
| Sample | Characteristic Chemical Shifts (δ, ppm) | Impurity Signals | Conformance |
| Reference Standard | Consistent with this compound structure | No significant signals >0.1% | Conforms |
| Synthesized this compound | All major signals match reference | Minor signals consistent with β-thevinone noted | Conforms Structurally |
Table 4: Melting Point Comparison
| Sample | Melting Range (°C) |
| Reference Standard | 155.2 - 156.5 |
| Synthesized this compound | 153.8 - 155.9 |
Interpretation of Results
-
Purity: The HPLC results indicate the purity of the synthesized this compound is 99.2% by peak area, which is slightly lower than the reference standard (99.8%). The primary impurities are identified as residual thebaine (0.15%) and the β-thevinone diastereomer (0.55%).
-
Identity Confirmation: The matching retention times in HPLC and GC-MS, along with the identical ¹H NMR chemical shifts compared to the reference standard, confirm the chemical identity of the synthesized product as this compound.
-
Residual Solvents: GC-MS analysis detected a trace amount of methanol (50 ppm) in the synthesized sample, which is likely from the purification process. This level is generally considered acceptable for research purposes but should be noted.
-
Physical Properties: The melting range of the synthesized this compound is slightly broader and depressed compared to the reference standard, which is consistent with the slightly lower purity observed by HPLC.
Conclusion
This guide demonstrates a robust, multi-technique approach for the comprehensive purity assessment of synthesized this compound. The combination of chromatographic and spectroscopic methods provides a high degree of confidence in the sample's identity and purity. Based on the experimental data, the synthesized batch of this compound is of high purity (99.2%), with its identity confirmed against a certified reference standard. The minor impurities have been identified and quantified, providing a complete profile of the material for future applications.
References
A Comparative Pharmacological Guide to Thevinone-Derived Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of key thevinone-derived opioids. This compound, a derivative of thebaine, serves as a crucial precursor for a range of semi-synthetic opioids with diverse clinical applications and receptor interaction profiles. Understanding the nuanced differences in their pharmacology is paramount for the development of novel analgesics with improved therapeutic windows.
Overview of this compound-Derived Opioids
This compound-derived opioids are a class of powerful analgesics with complex interactions at the mu (µ), kappa (κ), and delta (δ) opioid receptors. These G-protein coupled receptors (GPCRs) are the primary targets for both endogenous and exogenous opioids, mediating their analgesic effects as well as their adverse side effects. The pharmacological profile of each this compound derivative is determined by its specific binding affinity, potency, and efficacy at these receptors.
This guide will focus on a comparative analysis of three prominent this compound derivatives:
-
Buprenorphine: A partial agonist at the µ-opioid receptor and an antagonist at the κ-opioid receptor, widely used in pain management and opioid addiction treatment.
-
Etorphine: A potent non-selective opioid agonist with exceptionally high affinity for the µ-opioid receptor, primarily used in veterinary medicine for immobilizing large animals.
-
Diprenorphine: A potent, non-selective opioid receptor antagonist used to reverse the effects of potent opioid agonists like etorphine.
Comparative Pharmacological Data
The following tables summarize the quantitative pharmacological data for buprenorphine, etorphine, and diprenorphine, providing a basis for their comparative assessment.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | Reference |
| Buprenorphine | 0.2157 | High Affinity | High Affinity | [1] |
| Etorphine | - | - | - | - |
| Diprenorphine | High Affinity | High Affinity | High Affinity | [2] |
Table 2: In Vitro Potency (EC50) and Efficacy (Emax)
| Compound | Assay | Receptor | EC50 (nM) | Emax (%) | Reference |
| Buprenorphine | cAMP accumulation | MOR | - | Partial Agonist | [3] |
| Etorphine | ERK Phosphorylation | MOR | - | Full Agonist | [4] |
| Diprenorphine | G-protein activation | MOR, KOR, DOR | - | Antagonist/Partial Agonist | [2] |
Note: Direct comparative EC50 and Emax values from a single standardized assay for all three compounds are not available in the provided search results. The table reflects their functional activities as reported in the literature.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of pharmacological data.
Radioligand Binding Assay for Opioid Receptors
This protocol is adapted for the competitive displacement of a radiolabeled ligand from membrane preparations containing opioid receptors.
Objective: To determine the binding affinity (Ki) of this compound-derived opioids for µ, κ, and δ opioid receptors.
Materials:
-
Membrane preparations from cells expressing the opioid receptor of interest (e.g., CHO-K1 cells)
-
Radioligand: [³H]-Diprenorphine (a non-selective antagonist)
-
Test compounds: Buprenorphine, Etorphine, Diprenorphine at various concentrations
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Naloxone (for determining non-specific binding)
-
Whatman GF/C filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare membrane suspensions in ice-cold assay buffer.
-
In a 96-well plate, add the membrane suspension, [³H]-Diprenorphine (at a concentration near its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells should contain the membrane suspension, radioligand, and a high concentration of naloxone (e.g., 10 µM).
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through Whatman GF/C filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is an early event in GPCR activation.[6]
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound-derived opioids in activating G-proteins coupled to opioid receptors.
Materials:
-
Membrane preparations from cells expressing the opioid receptor of interest.
-
[³⁵S]GTPγS
-
GDP (Guanosine diphosphate)
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Test compounds: Buprenorphine, Etorphine at various concentrations
-
DAMGO (a full µ-opioid agonist, as a positive control)
-
Whatman GF/B filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare membrane suspensions in the assay buffer.
-
Pre-incubate the membranes with the test compound or DAMGO at various concentrations for 15 minutes at 30°C.
-
Add GDP to a final concentration of 10 µM.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through Whatman GF/B filters.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the filter-bound radioactivity using a liquid scintillation counter.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of agonist concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist) from the curve using non-linear regression analysis.[7]
Signaling Pathways
The interaction of this compound-derived opioids with their receptors initiates intracellular signaling cascades that ultimately produce a physiological response. While the general opioid signaling pathway is conserved, there are crucial differences in the downstream signaling elicited by different ligands, particularly concerning the involvement of β-arrestin.
Buprenorphine Signaling Pathway
Buprenorphine, as a partial agonist at the µ-opioid receptor, primarily signals through the G-protein pathway. Upon binding, it induces a conformational change in the receptor, leading to the activation of the inhibitory G-protein (Gi/o). This results in the inhibition of adenylyl cyclase, decreased cAMP levels, and modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). Notably, studies suggest that buprenorphine does not significantly recruit β-arrestin, which may contribute to its favorable side-effect profile, including a ceiling effect on respiratory depression.[8]
Caption: Buprenorphine's partial agonism at the µ-opioid receptor.
Etorphine Signaling Pathway
Etorphine, a potent full agonist, also activates the G-protein pathway upon binding to opioid receptors. However, in contrast to buprenorphine, etorphine has been shown to be a strong recruiter of β-arrestin. The recruitment of β-arrestin not only leads to receptor desensitization and internalization but can also initiate G-protein-independent signaling cascades, such as the activation of the extracellular signal-regulated kinase (ERK) pathway. This β-arrestin-mediated signaling may contribute to both the potent effects and the significant side-effect profile of etorphine.[4]
Caption: Etorphine's potent agonism and β-arrestin recruitment.
Diprenorphine Signaling Pathway
Diprenorphine acts as a competitive antagonist at all three opioid receptors. It binds with high affinity to the receptor but does not induce the conformational change necessary for G-protein activation. By occupying the receptor's binding site, it prevents agonists like etorphine from binding and initiating a signaling cascade. This mechanism underlies its use as a reversal agent for opioid overdose.[2]
Caption: Diprenorphine's antagonist action at the opioid receptor.
Conclusion
This compound-derived opioids exhibit a wide spectrum of pharmacological activities, from partial agonism to potent full agonism and antagonism. The comparative analysis of buprenorphine, etorphine, and diprenorphine highlights the critical role of receptor binding affinity, efficacy, and downstream signaling pathways in determining their therapeutic applications and side-effect profiles. A deeper understanding of these molecular mechanisms, supported by robust experimental data, is essential for the rational design of next-generation opioids with enhanced safety and efficacy. Further research is warranted to obtain comprehensive, directly comparable quantitative data for a wider range of this compound derivatives to facilitate more precise structure-activity relationship studies.
References
- 1. zenodo.org [zenodo.org]
- 2. Delta Opioid Receptor-Mediated Antidepressant-Like Effects of Diprenorphine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Arrestin-Dependent μ-Opioid Receptor-Activated Extracellular Signal-Regulated Kinases (ERKs) Translocate to Nucleus in Contrast to G Protein-Dependent ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mu-opioid receptor and alpha2-adrenoceptor agonist stimulation of [35S]GTPgammaS binding to G-proteins in postmortem brains of opioid addicts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
A Researcher's Guide to Validating In Vitro Assays for Thevinone Derivative Efficacy
For researchers, scientists, and drug development professionals, the robust validation of in vitro assays is a cornerstone of preclinical research. This guide provides a comparative overview of key in vitro assays for assessing the efficacy of thevinone derivatives, potent opioid receptor modulators. Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the selection and implementation of appropriate validation methods.
This compound and its derivatives, such as the well-known analgesic buprenorphine, represent a critical class of compounds in pain management and addiction therapy. Their complex pharmacology, often exhibiting partial agonism or antagonism at opioid receptors, necessitates a multi-faceted approach to in vitro efficacy testing. This guide focuses on three pivotal assays: radioligand binding, cAMP modulation, and β-arrestin recruitment, providing a framework for their application in the characterization of novel this compound-based compounds.
Comparative Efficacy of this compound Derivatives
The following tables summarize the in vitro pharmacological profiles of selected this compound derivatives compared to standard opioid ligands. These data, compiled from various sources, highlight the diverse activities within this chemical class.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Derivatives
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| This compound | Data not available | Data not available | Data not available |
| Buprenorphine | 0.21 - 1.5 | 1.8 - 4.2 | 0.4 - 2.4 |
| Etorphine | 0.02 - 0.4 | 0.2 - 1.3 | 0.1 - 0.6 |
| Dihydroetorphine | 0.03 - 0.1 | 1.5 - 5.0 | 0.8 - 3.0 |
| Alternative: Morphine | 1.0 - 10.0 | 100 - 500 | 30 - 150 |
| Alternative: Fentanyl | 0.3 - 1.5 | 15 - 50 | 100 - 400 |
Note: Ki values can vary between studies depending on the experimental conditions.
Table 2: Functional Activity (EC50, nM and Emax, %) of this compound Derivatives in cAMP Assays
| Compound | Receptor | EC50 (nM) | Emax (%) vs DAMGO |
| Buprenorphine | MOR | 1 - 10 | 40 - 60 (Partial Agonist) |
| Etorphine | MOR | 0.05 - 0.5 | 90 - 100 (Full Agonist) |
| Alternative: Morphine | MOR | 5 - 50 | 100 (Full Agonist) |
Note: Emax is expressed as a percentage of the maximal response induced by the standard full agonist DAMGO.
Table 3: β-Arrestin Recruitment (EC50, nM) of this compound Derivatives
| Compound | Receptor | EC50 (nM) |
| Buprenorphine | MOR | 10 - 100 |
| Etorphine | MOR | 0.1 - 5 |
| Alternative: Morphine | MOR | 20 - 200 |
Note: Lower EC50 values indicate higher potency in recruiting β-arrestin.
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms and methods discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Opioid Receptor Signaling Pathways
This compound derivatives primarily exert their effects through G-protein coupled opioid receptors. Upon agonist binding, these receptors initiate downstream signaling cascades, including the inhibition of adenylyl cyclase and the recruitment of β-arrestin.
Caption: Opioid receptor signaling cascade initiated by a this compound derivative.
Experimental Workflow: Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: cAMP Inhibition Assay
This functional assay measures a compound's ability to inhibit the production of cyclic AMP, a key second messenger in Gi/o-coupled receptor signaling.
Caption: Workflow for a cAMP inhibition assay.
Experimental Workflow: β-Arrestin Recruitment Assay
This assay assesses the recruitment of the scaffolding protein β-arrestin to the activated opioid receptor, a key event in receptor desensitization and signaling.
Caption: Workflow for a PathHunter β-arrestin recruitment assay.
Detailed Experimental Protocols
The following are generalized protocols for the key in vitro assays. Specific details may need to be optimized based on the cell line, reagents, and equipment used.
Radioligand Binding Assay (Competitive)
-
Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation (typically 20-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]diprenorphine for general opioid receptor binding), and varying concentrations of the unlabeled this compound derivative. To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled universal opioid ligand (e.g., naloxone).
-
Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters several times with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Inhibition Assay (HTRF - Homogeneous Time-Resolved Fluorescence)
-
Cell Culture: Culture cells stably or transiently expressing the opioid receptor of interest in a suitable medium.
-
Cell Plating: Seed the cells into a 384-well plate at an optimized density and incubate overnight.
-
Compound Addition: Add varying concentrations of the this compound derivative to the wells. Include a positive control (e.g., a known opioid agonist) and a negative control (vehicle).
-
Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to induce cAMP production. Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody). Incubate to allow for the competitive binding reaction to occur.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (acceptor/donor emission) and convert it to cAMP concentration using a standard curve. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound derivative concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay (PathHunter®)
-
Cell Line: Utilize a commercially available cell line that co-expresses the opioid receptor of interest fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Cell Plating: Plate the cells in a 384-well white, clear-bottom plate and incubate overnight.
-
Compound Addition: Add varying concentrations of the this compound derivative to the wells.
-
Incubation: Incubate the plate for 90-120 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the PathHunter® detection reagent, which contains the substrate for the complemented β-galactosidase enzyme. Incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the logarithm of the this compound derivative concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Safety Operating Guide
Proper Disposal Procedures for Thevinone: A Guide for Laboratory Professionals
For immediate reference, treat thevinone as a hazardous chemical waste. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides procedural, step-by-step instructions for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a designated, properly labeled, and sealed waste container.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," its CAS number (15358-22-2), and any relevant hazard pictograms.
-
Waste Accumulation: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Disposal Request: Once the container is full or is no longer needed, submit a chemical waste pickup request to your institution's EHS department. Do not attempt to dispose of this compound down the drain or in regular trash.[1]
-
Transportation and Final Disposal: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company. The final disposal method will likely be incineration in a licensed facility or burial in a specifically licensed landfill for chemical and pharmaceutical wastes.[2]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the table below summarizes key identifiers and hazard information for this compound and its precursor, thebaine, which informs the recommended disposal procedures.
| Property | This compound | Thebaine |
| CAS Number | 15358-22-2 | 115-37-7 |
| Molecular Formula | C₂₃H₂₇NO₄ | C₁₉H₂₁NO₃ |
| UN Number | Not explicitly listed; likely falls under UN2811 (Toxic solid, organic, n.o.s.) | UN2811 (Toxic solid, organic, n.o.s.)[1] |
| Hazard Class | Not explicitly classified; presumed to be toxic | 6.1 (Toxic) |
| Disposal Recommendation | Treat as hazardous waste; incineration or licensed landfill | Incineration or licensed landfill; consult local authorities[2] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
Disclaimer: This information is intended as a guide and is not a substitute for institutional protocols and local regulations. Always prioritize the guidance provided by your institution's Environmental Health and Safety department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
